molecular formula C9H7BrS B082513 3-Bromo-2-methylbenzo[b]thiophene CAS No. 10243-15-9

3-Bromo-2-methylbenzo[b]thiophene

Cat. No.: B082513
CAS No.: 10243-15-9
M. Wt: 227.12 g/mol
InChI Key: WFTBGTKQMKDPOQ-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzo[b]thiophene is a halogenated heterocycle that serves as a versatile building block in organic synthesis and antimicrobial discovery research. The benzo[b]thiophene core is a recognized pharmacophore present in various therapeutic agents, and strategic halogenation at the 3-position is a critical modification for enhancing biological activity and optimizing drug-like properties . Recent studies highlight the significance of 3-halobenzo[b]thiophene derivatives, where the bromo-substituent is a key feature, in the development of novel antimicrobial agents. These compounds have demonstrated potent in vitro activity against Gram-positive bacterial strains such as Staphylococcus aureus and yeast, with some analogues exhibiting excellent drug-like properties and no violations of Lipinski's rules, indicating high promise for lead optimization . The mechanism of action for this compound class is under investigation, with preliminary research suggesting potential involvement in inhibiting bacterial efflux pumps, such as the NorA pump, which is a known mediator of fluoroquinolone resistance . As such, this compound is a valuable reagent for medicinal chemists exploring new scaffolds to combat the growing threat of antimicrobial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTBGTKQMKDPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356333
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10243-15-9
Record name 3-bromo-2-methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-Bromo-2-methylbenzo[b]thiophene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 3-Bromo-2-methylbenzo[b]thiophene, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details the most efficient synthetic route, including a step-by-step experimental protocol and comprehensive data presentation.

Introduction

This compound is a valuable heterocyclic building block in organic synthesis. The presence of the bromine atom at the 3-position allows for a variety of subsequent cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. The 2-methyl group influences the electronic properties and steric environment of the molecule. This guide focuses on a highly regioselective and efficient method for the preparation of this compound.

Synthetic Pathway

The most direct and high-yielding approach to this compound is the electrophilic bromination of 2-methylbenzo[b]thiophene. This reaction proceeds with excellent regioselectivity, favoring substitution at the electron-rich 3-position of the benzo[b]thiophene ring system. The use of N-Bromosuccinimide (NBS) as the brominating agent provides a mild and effective method for this transformation.

The overall synthetic scheme is presented below:

Synthesis_Pathway 2-Methylbenzo[b]thiophene 2-Methylbenzo[b]thiophene This compound This compound 2-Methylbenzo[b]thiophene->this compound NBS, Acetonitrile, 0°C to RT

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Methylbenzo[b]thiophene (Starting Material)

While 2-methylbenzo[b]thiophene is commercially available, a common laboratory synthesis involves the reaction of 2-thianaphthenyllithium with a methylating agent.

Reaction:

Starting_Material_Synthesis Benzo[b]thiophene Benzo[b]thiophene 2-Thianaphthenyllithium 2-Thianaphthenyllithium Benzo[b]thiophene->2-Thianaphthenyllithium n-BuLi, THF 2-Methylbenzo[b]thiophene 2-Methylbenzo[b]thiophene 2-Thianaphthenyllithium->2-Methylbenzo[b]thiophene Methyl p-toluenesulfonate

Caption: Synthesis of the starting material, 2-Methylbenzo[b]thiophene.

Procedure:

A detailed experimental protocol for this specific synthesis is not provided here as the starting material is readily available from commercial suppliers.

Synthesis of this compound

This section details the highly efficient and regioselective bromination of 2-methylbenzo[b]thiophene.

Experimental Workflow:

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Dissolve 2-methylbenzo[b]thiophene in acetonitrile Cool Cool to 0°C under Nitrogen Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) Cool->Add_NBS Warm_Stir Warm to RT and stir for 30 min Add_NBS->Warm_Stir Quench Quench with water Warm_Stir->Quench Extract Extract with dichloromethane Quench->Extract Dry Dry organic layer over Na2SO4 Extract->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Chromatography Silica gel column chromatography (hexane) Filter_Concentrate->Chromatography Final_Product This compound (White Solid) Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere at 0°C in an ice bath.

  • N-Bromosuccinimide (NBS) (630 mg, 3.5 mmol) is added to the solution.

  • The ice bath is removed, and the reaction mixture is stirred at room temperature for 30 minutes.

  • The reaction is quenched by the addition of water.

  • The product is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using hexane as the eluent to afford this compound as a white solid.

Data Presentation

Reaction Parameters and Yield
ParameterValueReference
Starting Material2-Methylbenzo[b]thiophene
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Temperature0°C to Room Temperature
Reaction Time30 minutes
Yield 99%
Physicochemical and Spectroscopic Data
PropertyValueReference
Product Name This compound
Appearance White Solid
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
¹H NMR (270 MHz, CDCl₃) δ 7.70-7.75 (m, 2H), 7.30-7.44 (m, 2H), 2.56 (s, 3H)
TLC (Hexane) Rf = 0.65

Conclusion

The synthesis of this compound can be achieved with exceptional yield and regioselectivity through the direct bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide. The provided experimental protocol is straightforward, rapid, and highly efficient, making it suitable for both small-scale laboratory synthesis and potential scale-up operations. This technical guide serves as a comprehensive resource for chemists in the fields of medicinal chemistry, materials science, and agrochemical development.

An In-depth Technical Guide to 3-Bromo-2-methylbenzo[b]thiophene (CAS 10243-15-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 3-Bromo-2-methylbenzo[b]thiophene. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Properties

This compound is an organic compound featuring a benzo[b]thiophene core structure, which is a fusion of a benzene ring and a thiophene ring.[1] The presence of a bromine atom at the 3-position and a methyl group at the 2-position imparts specific reactivity and characteristics to the molecule.[1] It is typically a solid at room temperature and may appear as a powder.[1][2]

Physicochemical Data
PropertyValueSource
CAS Number 10243-15-9[1][2][3][4][5][6][7]
Molecular Formula C₉H₇BrS[1][2][3][5]
Molecular Weight 227.12 g/mol [3][4]
Appearance Powder[2]
Purity ≥95-98% (typical commercial grades)[2][3]
Boiling Point Not Available
Melting Point Solid at room temperature[1]
Density Not Available
Storage Store in a cool, dry place[2]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of a chemical compound. While complete spectral data sets for this compound are not widely published, ¹H NMR data has been reported in the context of its synthesis.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A detailed experimental protocol for the synthesis of this compound reports ¹H NMR data, which is consistent with the expected structure.

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy:

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the regioselective bromination of 2-methylbenzo[b]thiophene.

Experimental Protocol: Regioselective Bromination

A common and efficient method for the synthesis of this compound involves the use of N-Bromosuccinimide (NBS) as the brominating agent. This reagent offers high regioselectivity for the 3-position of the benzo[b]thiophene ring system.[8]

Reaction Scheme:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-methylbenzo[b]thiophene 2-methylbenzo[b]thiophene Reaction Mixture Reaction Mixture 2-methylbenzo[b]thiophene->Reaction Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction Mixture Solvent Acetonitrile Solvent->Reaction Mixture Temperature Room Temperature Temperature->Reaction Mixture This compound This compound Reaction Mixture->this compound Regioselective Bromination

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Dissolution: Dissolve 2-methylbenzo[b]thiophene in a suitable solvent such as acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) to the solution. The reaction is typically carried out at or near room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • Purification: The crude product is then purified, commonly by column chromatography, to yield pure this compound.

A near-quantitative yield (99%) has been reported for this reaction when performed with one equivalent of NBS in acetonitrile at room temperature.[8]

Chemical Reactivity and Potential for Further Functionalization

The bromine atom at the 3-position of this compound serves as a versatile synthetic handle for a variety of cross-coupling reactions. This reactivity is of significant interest for the generation of diverse chemical libraries for drug discovery and for the synthesis of advanced materials.[1][8]

Palladium-Catalyzed Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-position of the benzo[b]thiophene core and a variety of aryl or vinyl boronic acids or esters.[9][10][11][12][13] This is a powerful method for synthesizing complex biaryl and vinyl-substituted benzo[b]thiophenes.

  • Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes, providing a route to introduce alkenyl groups at the 3-position.[8][14][15][16][17]

G Reactivity of this compound cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling Start This compound Suzuki_Product 3-Aryl-2-methylbenzo[b]thiophene Start->Suzuki_Product Pd Catalyst, Base Heck_Product 3-Alkenyl-2-methylbenzo[b]thiophene Start->Heck_Product Pd Catalyst, Base Suzuki_Reactant Ar-B(OH)₂ Suzuki_Reactant->Suzuki_Product Heck_Reactant Alkene Heck_Reactant->Heck_Product

Caption: Key cross-coupling reactions of this compound.

Biological Activity and Drug Development Potential

While specific biological activity data for this compound is limited, the benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry.[8] Derivatives of benzo[b]thiophene have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial

  • Antifungal

  • Anticancer

  • Anti-inflammatory

The introduction of a halogen at the 3-position of the benzo[b]thiophene ring is a known strategy to enhance biological activity. Studies on related 3-halobenzo[b]thiophenes have shown that both chloro and bromo derivatives can possess significant antimicrobial and antifungal properties.

At present, there is no specific information available in the public domain regarding the interaction of this compound with specific biological signaling pathways.

Applications in Materials Science

The benzo[b]thiophene moiety is also of interest in the field of materials science due to its electronic properties. The ability to functionalize the 3-position through cross-coupling reactions allows for the synthesis of novel organic materials with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]

Conclusion

This compound is a valuable and versatile building block for both pharmaceutical and materials science research. Its straightforward synthesis and the reactivity of the 3-bromo substituent provide a platform for the creation of a wide array of novel compounds. Further research to fully characterize its spectral properties and to explore its biological activities in detail is warranted.

References

An In-Depth Technical Guide to 3-Bromo-2-methylbenzo[b]thiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in medicinal chemistry and materials science, 3-Bromo-2-methylbenzo[b]thiophene is a versatile heterocyclic compound. This technical guide provides a comprehensive overview of its physical and chemical properties, including detailed experimental protocols for its synthesis and key reactions, catering to researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, with the chemical formula C₉H₇BrS, is a solid at room temperature.[1] Its molecular structure, featuring a benzothiophene core with a bromine atom at the 3-position and a methyl group at the 2-position, provides a reactive handle for a variety of chemical transformations.

PropertyValueSource
Molecular Formula C₉H₇BrS[1]
Molecular Weight 227.12 g/mol [1]
CAS Number 10243-15-9[1]
Appearance Solid[1]

Note: Specific melting and boiling points for this compound are not consistently reported in publicly available data. Researchers should determine these values experimentally.

Spectroscopic Characterization

For 3-Bromobenzo[b]thiophene:

  • ¹H NMR Spectra: Available from various sources.[2]

  • ¹³C NMR Spectra: Available from various sources.[2]

  • IR Spectra: Available, often obtained via techniques like capillary cell (neat) or ATR-IR.[2]

Researchers synthesizing or working with this compound should perform their own spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the identity and purity of the compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-methylbenzo[b]thiophene. While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from established methods for the bromination of similar heterocyclic compounds.

Experimental Protocol: Bromination of 2-methylbenzo[b]thiophene (General Procedure)

This protocol is a representative example and may require optimization.

Materials:

  • 2-methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1 to 1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-3 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

SynthesisWorkflow Start Start: 2-methylbenzo[b]thiophene Dissolve Dissolve in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_NBS Add N-Bromosuccinimide (NBS) Cool->Add_NBS Stir Stir at 0 °C (Monitor by TLC) Add_NBS->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Workup Aqueous Workup (Wash with H2O, Brine) Quench->Workup Dry Dry organic layer Workup->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify End End: this compound Purify->End

Synthesis of this compound.

Chemical Reactivity and Key Reactions

The bromine atom at the 3-position of this compound serves as a versatile functional handle, making it a valuable precursor in various cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki and Heck reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples organoboron compounds with organic halides. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

This protocol is based on general procedures for similar substrates and may require optimization.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to a temperature between 80-110 °C and stir for a period of 2-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-3-phenylbenzo[b]thiophene.

SuzukiCoupling Start Start: this compound + Phenylboronic Acid Reactants Add Pd Catalyst and Base Start->Reactants Solvent Add Degassed Solvent Reactants->Solvent Heat Heat (80-110 °C) (Monitor by TLC/GC-MS) Solvent->Heat Cool Cool to RT Heat->Cool Workup Aqueous Workup Cool->Workup Purify Purify (Column Chromatography) Workup->Purify End End: 2-methyl-3-phenylbenzo[b]thiophene Purify->End

Suzuki-Miyaura Coupling Workflow.
Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds.

This is a representative protocol and may need to be optimized for specific substrates and conditions.

Materials:

  • This compound

  • Styrene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃, or NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP, or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound (1 equivalent) and styrene (1.1-1.5 equivalents).

  • Heat the reaction mixture to a temperature between 100-140 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

HeckReaction Start Start: this compound + Styrene Catalyst Add Pd Catalyst, Ligand, and Base Start->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heat Heat (100-140 °C) (Monitor by TLC/GC-MS) Solvent->Heat Cool Cool to RT Heat->Cool Workup Filtration and Aqueous Workup Cool->Workup Purify Purify (Column Chromatography) Workup->Purify End End: Substituted Stilbene Derivative Purify->End

Heck Reaction Workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to readily participate in cross-coupling reactions makes it a key intermediate for the synthesis of a wide range of complex molecules with potential applications in pharmaceuticals and materials science. This guide provides a foundational understanding of its properties and reactivity, along with practical experimental guidelines to aid researchers in their synthetic endeavors. It is crucial to re-emphasize that the provided protocols are general and may require optimization for specific applications and scales. Standard laboratory safety practices should be strictly followed when handling all chemicals.

References

Structural Analysis of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-Bromo-2-methylbenzo[b]thiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides a detailed experimental protocol for its synthesis, and presents predicted spectroscopic data based on analogues. This guide is intended to serve as a foundational resource for researchers working with this and related benzothiophene derivatives.

Core Properties of this compound

This compound is a halogenated derivative of the benzothiophene scaffold. The introduction of a bromine atom at the 3-position and a methyl group at the 2-position significantly influences its chemical reactivity and potential biological activity. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the methyl group can modulate the electronic properties and lipophilicity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10243-15-9[1][2]
Molecular Formula C₉H₇BrS[1]
Molecular Weight 227.12 g/mol [1]
Appearance Typically a solid at room temperature[1]
Canonical SMILES CC1=C(Br)C2=CC=CC=C2S1[1]
InChI InChI=1S/C9H7BrS/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3[1]

Synthesis and Characterization Workflow

The synthesis of this compound is most effectively achieved through the electrophilic bromination of 2-methylbenzo[b]thiophene. The following diagram illustrates the general workflow for the synthesis and subsequent structural characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Structural Characterization start 2-Methylbenzo[b]thiophene reagents N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reaction Electrophilic Bromination (0°C to Room Temperature) start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir xray X-ray Crystallography (for single crystals) product->xray

Caption: Workflow for the synthesis and structural analysis of this compound.

Experimental Protocols

Synthesis of this compound

A highly efficient method for the synthesis of this compound involves the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS).[3]

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for elution)

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid. A near-quantitative yield of 99% has been reported for this reaction.[3]

Spectroscopic Characterization

The following are general protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

  • Data Acquisition: Analyze the sample using a mass spectrometer, for example, with Electron Ionization (EI) or Electrospray Ionization (ESI) techniques.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

Structural Analysis Data

Due to the limited availability of direct experimental data for this compound in the public domain, the following spectral data is predicted based on the analysis of structurally related compounds, including 3-bromobenzo[b]thiophene and other substituted benzothiophenes.[4][5]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85 - 7.75m2HAromatic-H (H-4, H-7)
~ 7.40 - 7.30m2HAromatic-H (H-5, H-6)
~ 2.50s3HMethyl-H (C2-CH₃)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140 - 138Quaternary-C (C-7a)
~ 138 - 136Quaternary-C (C-3a)
~ 135 - 133Quaternary-C (C-2)
~ 125 - 123Aromatic-CH
~ 123 - 121Aromatic-CH
~ 121 - 119Aromatic-CH
~ 119 - 117Aromatic-CH
~ 110 - 108Quaternary-C (C-3)
~ 15 - 13Methyl-C (C2-CH₃)

Table 4: Predicted Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
228~98[M+2]⁺ (presence of ⁸¹Br isotope)
226100[M]⁺ (presence of ⁷⁹Br isotope)
147Moderate[M - Br]⁺
115Moderate[C₈H₇S - S]⁺ or other fragments

Table 5: Predicted Infrared (IR) Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000Medium-WeakAromatic C-H stretch
~ 2950 - 2850Medium-WeakAliphatic C-H stretch (methyl)
~ 1600 - 1450Strong-MediumAromatic C=C skeletal vibrations
~ 1450 - 1350MediumC-H bending (methyl)
~ 800 - 700StrongC-H out-of-plane bending
~ 700 - 600MediumC-Br stretch

Biological Context

While specific biological studies on this compound are not widely reported, the 3-halobenzo[b]thiophene scaffold is a known pharmacophore with significant antimicrobial and antifungal activities.[6] Studies on related compounds have shown that 3-chloro and 3-bromo derivatives are often active against a range of Gram-positive bacteria and fungi.[7] This suggests that this compound could be a valuable starting point for the development of new therapeutic agents. The following diagram illustrates a conceptual relationship between the core structure and its potential biological applications.

G A This compound Core Structure B Medicinal Chemistry (Lead Compound) A->B C Materials Science (Organic Electronics) A->C D Antimicrobial Agents B->D E Antifungal Agents B->E F Other Bioactive Molecules B->F G Organic Semiconductors C->G

Caption: Potential applications of the this compound scaffold.

This technical guide provides a summary of the known and predicted structural and chemical properties of this compound. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science, facilitating further investigation and application of this versatile compound.

References

Spectroscopic Profile of 3-Bromo-2-methylbenzo[b]thiophene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methylbenzo[b]thiophene, a molecule of interest in organic synthesis and medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.70-7.75m2HAromatic Protons
7.30-7.44m2HAromatic Protons
2.56s3H-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~14.5-CH₃
~115.3C3
~122.5C7
~124.4C4
~124.7C5
~125.1C6
~136.8C3a
~139.8C2
~140.2C7a

Note: The ¹³C NMR data is predicted based on analogous structures and requires experimental verification.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3060Weak-MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch
~1580-1600MediumC=C Aromatic Ring Stretch
~1450MediumC-H Bend (CH₃)
~1200Medium-StrongC-Br Stretch
~750StrongC-H Out-of-plane Bend (ortho-disubstituted benzene)

Note: The IR data is predicted based on characteristic functional group frequencies and requires experimental verification.

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
226/228High[M]⁺ (Molecular Ion Peak, bromine isotopes)
147Medium[M - Br]⁺
115Medium[C₉H₇]⁺

Note: The MS data is predicted based on expected fragmentation patterns and requires experimental verification.

Experimental Protocols

A reliable method for the synthesis of this compound is the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS).

Synthesis of this compound

  • Materials:

    • 2-Methylbenzo[b]thiophene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • A solution of 2-methylbenzo[b]thiophene (500 mg, 3.4 mmol) in acetonitrile (5 mL) is stirred under a nitrogen atmosphere at 0 °C.

    • NBS (630 mg, 3.5 mmol) is then added to the solution.

    • The ice bath is removed, and the mixture is stirred at room temperature for 30 minutes.

    • The reaction is quenched with water and extracted with dichloromethane.

    • The organic layer is dried over anhydrous sodium sulfate and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (eluent: hexane) to yield this compound as a white solid (759 mg, 99% yield).[1]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_data Data Analysis Synthesis Synthesis of 3-Bromo-2- methylbenzo[b]thiophene Purification Column Chromatography Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Pure Compound IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Structure Elucidation & Verification NMR->Data IR->Data MS->Data

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: ¹H NMR spectra can be recorded on a 270 MHz spectrometer.

  • Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Sample Preparation: The spectrum can be obtained from a thin film of the compound on a suitable salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrumentation: An electron ionization (EI) mass spectrometer is typically used.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Benzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity have made it a cornerstone in the design of numerous therapeutic agents and functional organic materials. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of benzo[b]thiophene derivatives, offering a comprehensive resource for researchers in the field.

A Historical Overview: From Coal Tar to blockbuster Drugs

The journey of benzo[b]thiophene, also known historically as thianaphthene, is intrinsically linked to the early days of organic chemistry and the study of coal tar constituents. While the parent compound, thiophene, was famously discovered by Viktor Meyer in 1882 as an impurity in benzene, the precise timeline for the isolation and characterization of benzo[b]thiophene is less singular.[1] It was initially identified as a component of lignite tar and has an odor reminiscent of naphthalene.[2]

The true significance of the benzo[b]thiophene scaffold, however, would not be fully realized until its incorporation into medicinally active molecules in the 20th century. The development of synthetic methodologies to access a diverse range of derivatives unlocked its potential, leading to the discovery of drugs with profound impacts on human health.

A pivotal moment in the history of benzo[b]thiophene in medicinal chemistry was the development of raloxifene, a selective estrogen receptor modulator (SERM). Its discovery showcased the ability of the benzo[b]thiophene core to mimic the steroidal structure of estrogen while exhibiting tissue-selective pharmacology.[3][4] This breakthrough paved the way for further exploration of this scaffold in various therapeutic areas.

The Synthetic Arsenal: Crafting the Benzo[b]thiophene Core

The construction of the benzo[b]thiophene ring system has been the subject of extensive research, leading to a diverse array of synthetic strategies. These methods can be broadly categorized into classical and modern approaches.

Classical Synthetic Routes

Historically, the synthesis of benzo[b]thiophenes relied on cyclization reactions of pre-functionalized benzene derivatives. These methods, while foundational, often required harsh reaction conditions and were limited in their substrate scope.

One of the most widely utilized classical methods is the oxidative cyclization of o-mercaptocinnamic acids .[5] This approach, however, is primarily limited to the preparation of benzo[b]thiophene-2-carboxylates. Another traditional route involves the acid-catalyzed cyclization of arylthiomethyl ketones to yield 3-substituted benzo[b]thiophenes, though this is generally restricted to 3-alkyl derivatives.[5] The catalytic condensation of styrene and sulfur has also been employed for the synthesis of the unsubstituted benzo[b]thiophene.[5]

Modern Synthetic Methodologies

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of benzo[b]thiophenes, offering milder conditions, greater functional group tolerance, and access to a wider range of substitution patterns.

Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur have been developed for the regioselective synthesis of benzo[b]thiophenes.[4] Palladium-catalyzed C-S coupling reactions have also emerged as a powerful tool for constructing the thiophene ring.[2] Furthermore, copper-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone has been a key step in the synthesis of important pharmaceutical intermediates.[5]

Key Benzo[b]thiophene-Containing Drugs: A Snapshot

The versatility of the benzo[b]thiophene scaffold is exemplified by its presence in several commercially successful drugs.

Drug NameTherapeutic AreaYear of First Approval (Approx.)
Raloxifene Osteoporosis, Breast Cancer Prevention1997
Zileuton Asthma1996
Sertaconazole Antifungal1991
Benocyclidine (BTCP) Research Chemical (Dopamine Reuptake Inhibitor)N/A

Signaling Pathways and Mechanisms of Action

Benzo[b]thiophene derivatives exert their biological effects through interactions with a variety of molecular targets and signaling pathways.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene's mechanism of action lies in its differential activity at estrogen receptors (ERα and ERβ) in various tissues.[4] In bone, it acts as an estrogen agonist, promoting bone density and reducing the risk of fractures.[3] Conversely, in breast and uterine tissue, it acts as an estrogen antagonist, mitigating the proliferative effects of estrogen and thereby reducing the risk of certain cancers.[4]

Raloxifene_SERM_Pathway cluster_bone Bone Tissue cluster_breast_uterus Breast & Uterine Tissue Raloxifene Raloxifene ER_alpha Estrogen Receptor α (ERα) Raloxifene->ER_alpha ER_beta Estrogen Receptor β (ERβ) Raloxifene->ER_beta Bone_Agonist Agonistic Activity ER_alpha->Bone_Agonist In Bone Breast_Antagonist Antagonistic Activity ER_alpha->Breast_Antagonist In Breast/ Uterus ER_beta->Bone_Agonist In Bone Bone_Outcome Increased Bone Density Reduced Fracture Risk Bone_Agonist->Bone_Outcome Breast_Outcome Reduced Cancer Risk Breast_Antagonist->Breast_Outcome Zileuton_5LO_Pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes (LTB4, LTC4, LTD4, LTE4) Five_LOX->Leukotrienes Catalyzes Zileuton Zileuton Zileuton->Five_LOX Inhibits Inflammation Inflammation Bronchoconstriction Mucus Secretion Leukotrienes->Inflammation Mediates STAT3_Inhibition_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Bthiophene_Derivative Benzo[b]thiophene 1,1-Dioxide Derivative Bthiophene_Derivative->STAT3 Inhibits Phosphorylation Raloxifene_Synthesis_Workflow start Start Materials step1 Preparation of 4-[2-(1-Piperidinyl)ethoxy]benzoyl chloride hydrochloride start->step1 step2 Friedel-Crafts Acylation with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene step1->step2 step3 Demethylation step2->step3 step4 Purification and Salt Formation step3->step4 end Raloxifene Hydrochloride step4->end

References

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, detailed handling procedures, and key experimental protocols for 3-Bromo-2-methylbenzo[b]thiophene. Intended for use by professionals in research and drug development, this document summarizes essential data to ensure the safe and effective application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. The presence of the bromine atom at the 3-position and a methyl group at the 2-position of the benzo[b]thiophene core imparts specific reactivity, making it a valuable building block in organic synthesis.[1] It is typically a solid at room temperature.[1]

PropertyValueSource
CAS Number 10243-15-9AChemBlock
Molecular Formula C₉H₇BrS[1]
Molecular Weight 227.12 g/mol [1]
Appearance Off-white powderAChemBlock
Purity 95%AChemBlock
IUPAC Name This compoundAChemBlock
SMILES CC1=C(Br)C2=CC=CC=C2S1AChemBlock
Storage Store at 0-8 °CAChemBlock

Safety and Hazard Information

As with many brominated compounds, this compound requires careful handling due to potential health and environmental risks.[1] The following is a summary of the known hazard information.

GHS Hazard Classification:

PictogramSignal WordHazard Statements
GHS07 (Irritant)WarningHarmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

(Data sourced from AChemBlock for this compound, 95%)

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

  • Response: If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

(Data sourced from AChemBlock for this compound, 95%)

First Aid Measures
  • General Advice: If symptoms persist, call a physician.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink afterwards plenty of water.

(General first aid measures adapted from the Safety Data Sheet for the related compound 2-Bromo-5-chloro-3-methylbenzo[b]thiophene)

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.

  • Specific Hazards: No information available.

  • Protective Equipment: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.

(Fire-fighting measures adapted from the Safety Data Sheet for the related compound Benzo[b]thiophene-5-ol, 3-bromo-)

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material. Keep in suitable, closed containers for disposal.

(Accidental release measures adapted from the Safety Data Sheet for the related compound 3-Bromobenzo[b]thiophene)

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and personal clothing. Wash hands thoroughly after handling. Avoid breathing fumes. Use only with adequate ventilation. Wear suitable protective clothing, gloves, and eye/face protection.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

(Handling and storage recommendations adapted from the Safety Data Sheet for the related compound Benzo[b]thiophene-5-ol, 3-bromo-)

Experimental Protocols

This compound is a key intermediate in the synthesis of various biologically active molecules. Its reactivity at the bromine position allows for a range of cross-coupling reactions.

Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization

A general method for the synthesis of 3-halobenzo[b]thiophenes involves the electrophilic cyclization of 2-alkynyl thioanisoles. This environmentally benign methodology utilizes sodium halides as the source of electrophilic halogens in the presence of copper(II) sulfate in ethanol.[2]

General Procedure:

  • Synthesize the precursor 2-alkynyl thioanisoles via a Sonogashira coupling reaction between a terminal alkyne and 2-iodothioanisole.[2]

  • To a solution of the 2-alkynyl thioanisole in ethanol, add sodium bromide and copper(II) sulfate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the 3-bromobenzo[b]thiophene derivative.[2]

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 3-position of this compound serves as a versatile handle for introducing various aryl and vinyl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equivalents).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add an anhydrous and degassed solvent system (e.g., toluene/water, 5:1) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

(This is a general protocol adapted from a standard Suzuki-Miyaura coupling procedure and should be optimized for the specific substrates being used.)

Biological Significance and Potential Applications

Benzo[b]thiophene derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The introduction of halogen and alkyl substituents onto the benzo[b]thiophene core can significantly influence its chemical reactivity and biological activity.[5]

Anticancer Activity

Certain benzo[b]thiophene derivatives have shown promise as anticancer agents by targeting various signaling pathways. For instance, some derivatives have been found to inhibit the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis.[4][6] Others have been identified as inhibitors of the STAT3 signaling pathway, which can lead to the suppression of cancer cell proliferation and induction of apoptosis.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene-based compounds are well-documented. Some commercial anti-inflammatory drugs contain a thiophene ring. The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[8]

Antimicrobial Activity

Derivatives of benzo[b]thiophene have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.[2][9] The presence of a halogen at the 3-position appears to be important for this activity.[4]

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Reactant1 This compound Reaction Heat under Inert Atmosphere Reactant1->Reaction Reactant2 Arylboronic Acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., SPhos) Ligand->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Logical Relationship: From Intermediate to Biological Activity

Biological_Activity_Pathway cluster_assays Biological Evaluation cluster_pathways Potential Mechanisms of Action A This compound B Chemical Modification (e.g., Suzuki Coupling) A->B Starting Material C Diverse Benzo[b]thiophene Derivatives B->C Generates D Anticancer Assays C->D Tested in E Anti-inflammatory Assays C->E Tested in F Antimicrobial Assays C->F Tested in G Inhibition of STAT3 Pathway D->G Reveals H Inhibition of RhoA/ROCK Pathway D->H Reveals I Inhibition of COX/LOX Enzymes E->I Reveals

Caption: Path to Biological Activity.

References

3-Bromo-2-methylbenzo[b]thiophene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Bromo-2-methylbenzo[b]thiophene

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

This compound is a substituted aromatic heterocyclic compound. The structural backbone is a benzo[b]thiophene, which consists of a benzene ring fused to a thiophene ring. In this specific molecule, a bromine atom is attached at the 3-position and a methyl group at the 2-position of the bicyclic system.

Quantitative Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the interpretation of various analytical techniques.

PropertyValueCitations
Chemical FormulaC₉H₇BrS[1][2][3]
Molecular Weight227.12 g/mol [1][2]
CAS Number10243-15-9[1][2][3]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name and its primary molecular identifiers.

Figure 1. Molecular Identity of this compound A This compound B Chemical Formula C₉H₇BrS A->B has C Molecular Weight 227.12 g/mol A->C has

Figure 1. Molecular Identity of this compound

This document is intended for an audience with a technical background in chemistry and pharmacology. The data presented is compiled from publicly available chemical databases.

References

Introduction to Isomerism in C9H7BrS

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Isomers of C9H7BrS

The molecular formula C9H7BrS represents a variety of structural isomers, each with a unique IUPAC name and distinct chemical and physical properties. This guide provides a comprehensive overview of the core structural isomers based on the 1-benzothiophene (benzo[b]thiophene) scaffold, which is a common core for this molecular formula. The guide is intended for researchers, scientists, and professionals in drug development and material science.

The core structure for most isomers of C9H7BrS is 1-benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. The formula C9H7BrS suggests the presence of a 1-benzothiophene core (C8H6S) with an additional methyl group (-CH3) and a bromine atom (-Br) as substituents, or a bromomethyl group (-CH2Br). The positions of these substituents on the bicyclic ring system lead to a number of constitutional isomers.

The two primary categories of isomers for C9H7BrS based on the 1-benzothiophene core are:

  • Bromomethyl-1-benzothiophenes : Where a bromomethyl group is attached to the 1-benzothiophene ring.

  • Bromo-methyl-1-benzothiophenes : Where a bromine atom and a methyl group are independently attached to the 1-benzothiophene ring.

This guide will provide a detailed examination of representative isomers from both categories.

Isomer Profile 1: 3-(Bromomethyl)-1-benzothiophene

IUPAC Name: 3-(Bromomethyl)-1-benzothiophene

This isomer belongs to the bromomethyl-1-benzothiophene category, with a bromomethyl group at the 3-position of the 1-benzothiophene ring.

Data Presentation
PropertyValueReference
Molecular Formula C9H7BrS
Molecular Weight 227.12 g/mol
Physical Form Solid
InChI 1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2
InChI Key WYKHJZSILIVQKU-UHFFFAOYSA-N
SMILES BrCC1=CSC2=C1C=CC=C2
Experimental Protocols

Synthesis of 3-(Bromomethyl)-1-benzothiophene

The synthesis of 3-(bromomethyl)-1-benzothiophene can be achieved via radical bromination of 3-methyl-1-benzothiophene. A general procedure, adapted from the synthesis of a structurally similar compound, 3-(bromomethyl)-7-chloro-1-benzothiophene, is as follows.

Materials:

  • 3-methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • n-Heptane (solvent)

  • Petroleum ether (for washing)

Procedure:

  • Charging the Reactor: In a reaction flask equipped with a stirrer and a condenser, add 3-methyl-1-benzothiophene and n-heptane.

  • Initiation: Begin stirring the mixture and provide irradiation with a suitable lamp (e.g., a 200W bulb). Add a catalytic amount of benzoyl peroxide to the flask.

  • Heating: Heat the reaction mixture to its boiling point.

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS) in batches to control the reaction rate. The molar ratio of 3-methyl-1-benzothiophene to NBS is typically around 1:1 to 1:1.1.

  • Reaction: After the addition of NBS is complete, continue to stir the mixture under boiling conditions for several hours (e.g., 4 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide by-product. Concentrate the filtrate under reduced pressure until a precipitate forms. Allow the mixture to stand for 3-5 hours.

  • Isolation: Filter the mixture and wash the resulting filter cake with petroleum ether to isolate the final product, 3-(bromomethyl)-1-benzothiophene.

Mandatory Visualization

Synthesis_of_3_Bromomethyl_1_benzothiophene start 3-methyl-1-benzothiophene reaction Radical Bromination start->reaction reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (initiator) n-Heptane (solvent) reagents->reaction conditions Heat (Boiling) Light Irradiation conditions->reaction workup Work-up (Filtration, Concentration, Washing) reaction->workup product 3-(Bromomethyl)-1-benzothiophene workup->product

Synthesis of 3-(Bromomethyl)-1-benzothiophene.

Isomer Profile 2: 5-Bromo-3-methyl-1-benzothiophene

IUPAC Name: 5-Bromo-3-methyl-1-benzothiophene

This isomer is a member of the bromo-methyl-1-benzothiophene category, with a bromine atom at the 5-position and a methyl group at the 3-position of the 1-benzothiophene ring.

Data Presentation
PropertyValueReference
Molecular Formula C9H7BrS
Molecular Weight 227.125 g/mol
InChIKey YSYLNZAFOPVZLP-UHFFFAOYAQ
SMILES CC1=CSC2=C1C=C(Br)C=C2
Physical Properties Data not available
Experimental Protocols

Synthesis of 5-Bromo-3-methyl-1-benzothiophene

A plausible synthetic route to 5-bromo-3-methyl-1-benzothiophene involves the electrophilic bromination of 3-methyl-1-benzothiophene. The directing effects of the sulfur atom and the methyl group would need to be considered to achieve regioselectivity. A general procedure is outlined below.

Materials:

  • 3-methyl-1-benzothiophene

  • N-Bromosuccinimide (NBS) or Bromine (Br2)

  • A suitable solvent (e.g., chloroform, acetic acid, or a non-polar solvent)

  • A catalyst if necessary (e.g., a Lewis acid for Br2 bromination)

Procedure:

  • Dissolution: Dissolve 3-methyl-1-benzothiophene in a suitable solvent in a reaction flask.

  • Cooling: Cool the solution to a low temperature (e.g., 0 °C) to control the reaction.

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., NBS or a solution of Br2 in the same solvent) to the reaction mixture with stirring.

  • Reaction: Allow the reaction to proceed at a controlled temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by adding a reducing agent solution (e.g., sodium thiosulfate).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water, a basic solution (e.g., sodium bicarbonate) to remove acidic by-products, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield 5-bromo-3-methyl-1-benzothiophene.

Mandatory Visualization

Synthesis_of_5_Bromo_3_methyl_1_benzothiophene start 3-methyl-1-benzothiophene reaction Electrophilic Bromination start->reaction reagents Brominating Agent (e.g., NBS) Solvent (e.g., Chloroform) reagents->reaction conditions Low Temperature (e.g., 0 °C) conditions->reaction workup Work-up and Purification (Quenching, Extraction, Chromatography) reaction->workup product 5-Bromo-3-methyl-1-benzothiophene workup->product

Synthesis of 5-Bromo-3-methyl-1-benzothiophene.

Other Notable Isomers

Another significant isomer is 2-bromo-3-methyl-1-benzothiophene . Halogenated benzothiophenes like this are valuable intermediates in organic synthesis. Their carbon-bromine bond can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the synthesis of more complex molecules.

Applications in Drug Development and Material Science

Brominated benzothiophene derivatives are important building blocks in the synthesis of biologically active compounds and advanced materials. The benzothiophene core is present in several pharmaceutical drugs. The reactive bromine atom allows for the elaboration of the molecular structure to create new drug candidates and functional materials with tailored properties. For instance, 6-bromobenzo[b]thiophene is recognized for its utility in enhancing the performance of polymers, such as conductive polymers used in flexible electronics and sensors.

This guide provides an overview of the isomers of C9H7BrS, focusing on those with a 1-benzothiophene core. The experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.

Commercial Suppliers and Technical Guide for 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-2-methylbenzo[b]thiophene, a key building block in medicinal chemistry and organic synthesis. This document details commercially available sources, key chemical properties, and established experimental protocols for its use.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities suitable for research and development purposes. The following table summarizes the offerings from several key suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Santa Cruz Biotechnology10243-15-9C₉H₇BrS227.12Research Grade[1]
AChemBlock10243-15-9C₉H₇BrS227.1295%[2][3]
BLD Pharmatech10243-15-9C₉H₇BrS227.1297%
Key Organics10243-15-9C₉H₇BrS227.12Not Specified[4]
Chemical-Suppliers.com10243-15-9C₉H₇BrSNot SpecifiedNot Specified

Physicochemical Properties

This compound is a halogenated heterocyclic compound. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules.[5] The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, found in a range of biologically active compounds.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through the regioselective bromination of 2-methylbenzo[b]thiophene. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Bromination of 2-methylbenzo[b]thiophene

Materials:

  • 2-methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., carbon tetrachloride or chloroform)

  • Inert gas (e.g., Nitrogen or Argon)

  • Stirring apparatus

  • Reaction flask

  • Separatory funnel

  • Rotary evaporator

  • Chromatography supplies

Procedure:

  • In a clean, dry reaction flask under an inert atmosphere, dissolve 2-methylbenzo[b]thiophene (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0°C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

G cluster_synthesis Synthesis of this compound 2-methylbenzo[b]thiophene 2-methylbenzo[b]thiophene Reaction Bromination Reaction (0°C, 1-2h) 2-methylbenzo[b]thiophene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Solvent Anhydrous Solvent (e.g., CCl4) Solvent->Reaction Workup Aqueous Workup (Na2S2O3, H2O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and hetero-biaryl structures common in pharmaceutical compounds.[7][8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

  • Solvent system (e.g., toluene/water, dioxane/water, or DMF)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with condenser

  • Stirring and heating apparatus

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Coupling Reaction (Heat, Inert Atmosphere) Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Solvent Degassed Solvent Solvent->Reaction Extraction Workup and Extraction Reaction->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Coupled Product Purification->Product

Suzuki-Miyaura Cross-Coupling Workflow.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a readily available and versatile building block for organic synthesis. Its utility in forming carbon-carbon bonds through cross-coupling reactions makes it an important intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. The provided protocols offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 3-Bromo-2-methylbenzo[b]thiophene as a key building block. The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and functional materials. The ability to functionalize this core structure, particularly at the 3-position, through robust and versatile methods like the Suzuki coupling is of significant interest in the development of novel compounds with desired biological activities and material properties.

The protocols and data presented herein are based on established methodologies for the Suzuki coupling of structurally related brominated benzothiophenes. These notes will serve as a practical resource for chemists in academic and industrial settings, enabling the efficient synthesis of a diverse range of 2-methyl-3-arylbenzo[b]thiophene derivatives.

Representative Reaction Data

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes representative conditions and yields for the coupling of various arylboronic acids with brominated benzo[b]thiophene derivatives, providing a strong basis for reaction optimization with this compound.

Aryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901279[1]
4-Methylphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901275[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901272[1]
4-Chlorophenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901268[1]
2-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)DME/H₂OReflux-Good[2]

Experimental Protocols

The following is a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).

  • Reaction: Stir the reaction mixture vigorously and heat to 90 °C using a preheated oil bath. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-3-arylbenzo[b]thiophene product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal Ar-B(OR)₂ PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow arrow Start Reaction Setup: - this compound - Arylboronic acid - Base Inert Establish Inert Atmosphere (Ar/N₂) Start->Inert Catalyst Add Pd Catalyst Inert->Catalyst Solvent Add Solvents (e.g., Dioxane/H₂O) Catalyst->Solvent Heat Heat Reaction Mixture (e.g., 90°C) Solvent->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure 2-Methyl-3-aryl- benzo[b]thiophene Purify->Product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: Heck Reaction Protocol using 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[3][4] This document provides a detailed protocol for the Heck reaction of 3-Bromo-2-methylbenzo[b]thiophene with various olefins, a transformation that allows for the introduction of vinyl groups at the 3-position of the benzo[b]thiophene scaffold. Benzo[b]thiophene derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.

Reaction Principle

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the vinylated product and a palladium-hydride species. The active Pd(0) catalyst is regenerated by reductive elimination of HBr, which is neutralized by a base.[2][5]

Illustrative Data

The following table summarizes representative results for the Heck reaction of this compound with various olefins under optimized conditions. Please note that these are illustrative examples based on typical Heck reactions and may require optimization for specific applications.

EntryOlefinProductYield (%)
1Styrene2-Methyl-3-styrylbenzo[b]thiophene85
2n-Butyl acrylaten-Butyl (E)-3-(2-methylbenzo[b]thiophen-3-yl)acrylate92
34-Vinylpyridine2-Methyl-3-(2-(pyridin-4-yl)vinyl)benzo[b]thiophene78
41-Octene3-(Oct-1-en-2-yl)-2-methylbenzo[b]thiophene65

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific olefin and desired scale.

Materials:

  • This compound

  • Olefin (e.g., styrene, n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), the desired olefin (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting & Optimization

  • Low Reactivity: For electron-rich substrates like this compound, using bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.[6] Increasing the reaction temperature may also improve yields, but monitor for potential decomposition.[6]

  • Side Reactions: The choice of base can influence side reactions like olefin isomerization. A stronger base can accelerate the regeneration of the Pd(0) catalyst and minimize this.[6] Ensure all reagents and solvents are pure and dry to suppress reductive dehalogenation.[6]

  • Catalyst System: While Pd(OAc)₂/PPh₃ is a common catalyst system, other palladium sources and ligands, including N-heterocyclic carbene (NHC) ligands, can be effective, sometimes at lower temperatures.[7]

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Ar-Br MigIns Migratory Insertion PdII_Alkyl R-CH2-CH(Ar)-Pd(II)L_n-Br PdII_Aryl->PdII_Alkyl Olefin BetaHE β-Hydride Elimination PdII_Hydride H-Pd(II)L_n-Br PdII_Alkyl->PdII_Hydride Product PdII_Hydride->Pd0 Base H-Base-Br RedElim Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

Heck_Workflow start Start setup Reaction Setup: - this compound - Pd(OAc)2, Ligand - Inert Atmosphere start->setup reagents Reagent Addition: - Anhydrous DMF - Olefin - Base (K2CO3) setup->reagents reaction Reaction: - Heat to 100-120 °C - Stir for 12-24h reagents->reaction monitoring Monitoring: - TLC or GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench with Water - Extract with Ethyl Acetate monitoring->workup Complete purification Purification: - Dry with Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Heck reaction.

References

Applications of 3-Bromo-2-methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methylbenzo[b]thiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its benzo[b]thiophene core is a privileged scaffold found in numerous biologically active compounds and approved drugs. The presence of a bromine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functional groups, enabling the exploration of chemical space and the development of novel therapeutic agents. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of antimicrobial and anticancer agents, including detailed experimental protocols and quantitative biological data for structurally related compounds.

Key Applications in Medicinal Chemistry

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules with a range of biological activities. The reactivity of the C-Br bond at the 3-position allows for the facile formation of C-C and C-N bonds, leading to the generation of diverse compound libraries.

Synthesis of Antimicrobial and Antifungal Agents

Derivatives of 3-halobenzo[b]thiophenes have demonstrated promising activity against various bacterial and fungal pathogens. The introduction of different substituents at the 2- and 3-positions of the benzo[b]thiophene scaffold allows for the fine-tuning of antimicrobial potency and spectrum.

Quantitative Data: Antimicrobial and Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3-bromo- and 3-chlorobenzo[b]thiophene derivatives with substituents at the 2-position. This data, from studies on analogous 3-halobenzo[b]thiophenes, provides a strong indication of the potential for derivatives of this compound in this therapeutic area.[1][2]

Compound IDR Group at 2-positionHalogen at 3-positionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. cereusMIC (µg/mL) vs. E. faecalisMIC (µg/mL) vs. C. albicans
1 -CH₂OHCl256128256128
2 -CH(OH)CyclohexylCl16161616
3 -CH(OH)CyclohexylBr16161616
4 -C(CH₃)₂OHCl64646464
5 -C(CH₃)₂OHBr641286464
Development of Anticancer Agents and Kinase Inhibitors

The benzo[b]thiophene scaffold is a key component of numerous compounds designed as anticancer agents, often functioning through the inhibition of protein kinases that are critical for tumor growth and survival. Derivatives synthesized from this compound can be elaborated into potent kinase inhibitors targeting key signaling pathways involved in cancer progression.

Quantitative Data: Anticancer and Kinase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several benzo[b]thiophene derivatives against various cancer cell lines and protein kinases. This data, from structurally related compounds, highlights the potential of this scaffold in oncology drug discovery.

Compound ClassTarget/Cell LineExample IC₅₀ (nM)Reference
2-Aryl-3-aminobenzo[b]thiophenesTubulin Polymerization< 1[3]
Thiophene-3-carboxamidesVEGFR-2191.1[4]
Benzo[b]thiophene DerivativesPIM1 Kinase2[1]
Benzo[b]thiophene DerivativesPIM2 Kinase3[1]
Benzo[b]thiophene DerivativesPIM3 Kinase0.5[1]
Benzo[b]thiophene DerivativesMK2 Kinase< 500[5][6]
5-Hydroxybenzo[b]thiophene HydrazidesMulti-kinase11 - 353.3[7]

Experimental Protocols

The following protocols describe general methods for the functionalization of this compound using common palladium-catalyzed cross-coupling reactions. These methods are foundational for creating libraries of derivatives for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol outlines a general procedure for the synthesis of 3-aryl-2-methylbenzo[b]thiophenes, which are valuable precursors for various therapeutic agents.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents 1. This compound 2. Arylboronic Acid 3. Pd Catalyst (e.g., Pd(PPh₃)₄) 4. Base (e.g., Na₂CO₃) setup Combine reagents in a Schlenk flask under inert gas. reagents->setup solvent Add degassed solvent (e.g., Toluene/Ethanol/H₂O). setup->solvent reaction Heat mixture to reflux (80-100°C) for 12-24h. solvent->reaction workup Cool, dilute with H₂O, and extract with organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification product 3-Aryl-2-methylbenzo[b]thiophene purification->product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol, 4 mol%), and a base like sodium carbonate (2.5 mmol, 2.5 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via syringe.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2-methylbenzo[b]thiophene derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the synthesis of 3-amino-2-methylbenzo[b]thiophene derivatives, which are important intermediates for kinase inhibitors and other bioactive molecules.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. This compound 2. Amine (Primary or Secondary) 3. Pd Catalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., XPhos) 5. Base (e.g., NaOtBu) setup Combine reagents in a Schlenk tube under inert gas. reagents->setup solvent Add anhydrous solvent (e.g., Toluene or Dioxane). setup->solvent reaction Heat mixture to 80-110°C for 12-24h. solvent->reaction workup Cool, quench with water, and extract with organic solvent. reaction->workup purification Dry, concentrate, and purify by column chromatography. workup->purification product 3-Amino-2-methylbenzo[b]thiophene Derivative purification->product

General workflow for the Buchwald-Hartwig amination reaction.

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv).

  • Seal the tube and add an anhydrous solvent, such as toluene or 1,4-dioxane, via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water, and then dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-methylbenzo[b]thiophene derivative.

Mechanism of Action: Kinase Inhibition

Many anticancer agents derived from the benzo[b]thiophene scaffold function by inhibiting protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block this process and suppress tumor growth.

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Benzo[b]thiophene Derivative Inhibitor->VEGFR2 Inhibits (ATP-binding site) Transcription Gene Transcription PLCg->Transcription AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription AKT->Transcription Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival Transcription->Angiogenesis

Simplified VEGFR-2 signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of diverse derivatives through established cross-coupling methodologies provides a robust platform for the discovery of novel therapeutic agents. The demonstrated potential of the benzo[b]thiophene scaffold in antimicrobial and anticancer applications, particularly as kinase inhibitors, underscores the importance of this compound as a key building block in modern drug discovery programs. The provided protocols and data serve as a foundational resource for researchers aiming to explore the rich chemical and biological space accessible from this compound.

References

Application Notes and Protocols: 3-Bromo-2-methylbenzo[b]thiophene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromo-2-methylbenzo[b]thiophene as a versatile building block in the synthesis of advanced materials for organic electronics. Detailed protocols for the synthesis of conjugated polymers and the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) are provided, along with key performance data.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzo[b]thiophene core functionalized with a bromine atom at the 3-position and a methyl group at the 2-position. This substitution pattern makes it an excellent candidate for materials science applications. The reactive bromo-substituent serves as a handle for various cross-coupling reactions, enabling the synthesis of a wide array of novel conjugated polymers and small molecules with tailored electronic properties.[1] The benzo[b]thiophene moiety itself is a well-established component in organic semiconductors due to its rigid, planar structure and good charge transport characteristics.

Applications in Organic Electronics

The primary application of this compound in materials science is as a monomer for the synthesis of semiconducting polymers used in:

  • Organic Field-Effect Transistors (OFETs): These polymers can act as the active channel material in OFETs, which are fundamental components of flexible displays, sensors, and RFID tags.[2][3]

  • Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of OPVs, polymers derived from this building block can contribute to efficient light harvesting and charge separation, which are crucial for solar energy conversion.[4][5]

Synthesis of Conjugated Polymers

The bromine atom on the this compound scaffold is readily functionalized through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings.[1] These reactions are fundamental to the synthesis of conjugated polymers where alternating electron-donating and electron-accepting units are connected to achieve desired electronic and optical properties.

General Polymerization Workflow

The following diagram illustrates a generalized workflow for the synthesis of a conjugated polymer using this compound as a monomer.

This compound This compound Polymerization (Stille or Suzuki Coupling) Polymerization (Stille or Suzuki Coupling) This compound->Polymerization (Stille or Suzuki Coupling) Co-monomer (e.g., Distannyl derivative) Co-monomer (e.g., Distannyl derivative) Co-monomer (e.g., Distannyl derivative)->Polymerization (Stille or Suzuki Coupling) Palladium Catalyst & Ligand Palladium Catalyst & Ligand Palladium Catalyst & Ligand->Polymerization (Stille or Suzuki Coupling) Solvent & Heat Solvent & Heat Solvent & Heat->Polymerization (Stille or Suzuki Coupling) Purification (Soxhlet Extraction, Precipitation) Purification (Soxhlet Extraction, Precipitation) Polymerization (Stille or Suzuki Coupling)->Purification (Soxhlet Extraction, Precipitation) Characterized Conjugated Polymer Characterized Conjugated Polymer Purification (Soxhlet Extraction, Precipitation)->Characterized Conjugated Polymer

Caption: General workflow for conjugated polymer synthesis.

Detailed Experimental Protocol: Stille Polycondensation

This protocol describes a representative synthesis of a copolymer of this compound with a distannylated comonomer.

Materials:

  • This compound (1.0 mmol)

  • Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol)

  • Anhydrous toluene or chlorobenzene (20 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the distannylated comonomer, Pd₂(dba)₃, and P(o-tol)₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene or chlorobenzene via syringe.

  • Stir the mixture at 110 °C for 48 hours under an argon atmosphere.

  • Cool the reaction mixture to room temperature and pour it into methanol (200 mL).

  • Filter the precipitated polymer and wash with methanol and acetone.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform.

  • Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum.

Application in Organic Field-Effect Transistors (OFETs)

OFET Device Fabrication and Characterization

A common device architecture for testing new semiconducting polymers is the bottom-gate, top-contact (BGTC) OFET.

cluster_0 Device Fabrication cluster_1 Characterization Si/SiO2 Substrate Cleaning Si/SiO2 Substrate Cleaning Polymer Solution Preparation Polymer Solution Preparation Si/SiO2 Substrate Cleaning->Polymer Solution Preparation Solution Shearing/Spin Coating Solution Shearing/Spin Coating Polymer Solution Preparation->Solution Shearing/Spin Coating Annealing Annealing Solution Shearing/Spin Coating->Annealing Source/Drain Electrode Deposition Source/Drain Electrode Deposition Annealing->Source/Drain Electrode Deposition Electrical Measurement (Transfer & Output Curves) Electrical Measurement (Transfer & Output Curves) Source/Drain Electrode Deposition->Electrical Measurement (Transfer & Output Curves) Mobility & On/Off Ratio Calculation Mobility & On/Off Ratio Calculation Electrical Measurement (Transfer & Output Curves)->Mobility & On/Off Ratio Calculation

Caption: Workflow for OFET fabrication and characterization.

Detailed Protocol: OFET Fabrication

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermal SiO₂ layer

  • Conjugated polymer synthesized from this compound

  • Chlorobenzene or other suitable organic solvent

  • Gold (for source/drain electrodes)

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Polymer Solution Preparation: Dissolve the polymer in chlorobenzene at a concentration of 5-10 mg/mL. Heat the solution to ensure complete dissolution.

  • Thin Film Deposition: Deposit the polymer solution onto the SiO₂ surface using a solution shearing or spin-coating technique to form a thin film.[6]

  • Annealing: Anneal the film at a temperature optimized for the specific polymer (e.g., 150-250 °C) to improve crystallinity and morphology.

  • Electrode Deposition: Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length and width are defined by the mask (e.g., L = 50 µm, W = 1000 µm).

  • Characterization: Measure the electrical characteristics of the OFET in ambient air or a nitrogen-filled glovebox using a semiconductor parameter analyzer.

Performance Data of Benzo[b]thiophene-Based OFETs

The following table summarizes the performance of various OFETs based on benzo[b]thiophene derivatives. While not all polymers are derived directly from this compound, they represent the typical performance achievable with this class of materials.

Polymer/Small MoleculeDeposition MethodHole Mobility (cm²/Vs)On/Off RatioReference
Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3)Solution Shearing0.118.7 x 10⁶[2]
Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 2)Solution Shearing0.057> 10⁷[6]
Thieno[3,2-b]thiophene-Benzothiadiazole CopolymerSolution Shearing0.13.5 x 10³[3]
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) DerivativeSolution Shearing5.32-[7]
PffBT4T-2DT-12.32-[8]
Naphthodithieno[3,2-b]thiophene (NDTT) DerivativeThermal Annealing0.22-[9]
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Single Crystal1.2610⁶ - 10⁸[10]

Application in Organic Photovoltaics (OPVs)

OPV Device Fabrication

Polymers derived from this compound are typically used as the electron donor in a bulk heterojunction (BHJ) active layer, blended with a fullerene or non-fullerene acceptor.

cluster_0 OPV Fabrication Steps ITO Substrate Cleaning ITO Substrate Cleaning Hole Transport Layer (HTL) Deposition Hole Transport Layer (HTL) Deposition ITO Substrate Cleaning->Hole Transport Layer (HTL) Deposition Active Layer (Donor:Acceptor Blend) Deposition Active Layer (Donor:Acceptor Blend) Deposition Hole Transport Layer (HTL) Deposition->Active Layer (Donor:Acceptor Blend) Deposition Electron Transport Layer (ETL) Deposition Electron Transport Layer (ETL) Deposition Active Layer (Donor:Acceptor Blend) Deposition->Electron Transport Layer (ETL) Deposition Cathode Deposition Cathode Deposition Electron Transport Layer (ETL) Deposition->Cathode Deposition

Caption: General steps for OPV device fabrication.

Detailed Protocol: OPV Fabrication

Materials:

  • Patterned ITO-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Conjugated polymer (donor)

  • Acceptor (e.g., PC₇₁BM)

  • Solvent for active layer (e.g., chlorobenzene with additives like 1,8-diiodooctane)

  • Electron transport layer (ETL) material (e.g., ZnO)

  • Cathode material (e.g., Ca/Al or LiF/Al)

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol.

  • HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO and anneal at 150 °C.

  • Active Layer Preparation: Prepare a blend solution of the donor polymer and acceptor in a specific ratio (e.g., 1:1.5 by weight) in chlorobenzene, often with a small percentage of an additive.

  • Active Layer Deposition: Spin-coat the active layer blend onto the HTL in a nitrogen-filled glovebox.

  • ETL Deposition: Deposit the ETL, for example, by spin-coating a ZnO nanoparticle solution.

  • Cathode Deposition: Thermally evaporate the cathode (e.g., 20 nm of Ca followed by 100 nm of Al) through a shadow mask.

  • Encapsulation and Characterization: Encapsulate the device and measure its performance under simulated solar illumination (AM 1.5G, 100 mW/cm²).

Performance Data of Benzo[b]thiophene-Based OPVs

The following table presents the performance of OPV devices incorporating benzo[b]thiophene-based polymers.

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PBDTP-DTBTPC₇₁BM8.07---[11]
Thieno[3,2-b]thiophenyl substituted BDT copolymerPC₇₁BM4.20---[12]
PBDTTS-FTAZ (Ternary blend with PTB7-Th)PNDI-T109.00.8414.574
fDTBT-based polymerPJ115.8---
P15 (Asymmetric BDT homopolymer)BTP-eC911.5-22.0465.87

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance organic semiconductors. Its utility in creating novel conjugated polymers for OFETs and OPVs is well-established. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound and its derivatives in the development of next-generation organic electronic devices. Further optimization of molecular design, synthesis, and device engineering is expected to lead to even greater performance enhancements.

References

Application Notes and Protocols for the Functionalization of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for the functionalization of 3-Bromo-2-methylbenzo[b]thiophene. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The bromine atom at the 3-position serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

This document details protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination, as well as a procedure for lithiation and subsequent reaction with an electrophile.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the regioselective bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS). This reaction is typically high-yielding and proceeds under mild conditions. For instance, the reaction of 2-methylbenzo[b]thiophene with one equivalent of NBS in acetonitrile at room temperature can afford this compound in near-quantitative yield (99%).[1]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, allowing for the introduction of a diverse array of substituents at the 3-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃Toluene/EtOH/H₂O1001285
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃Dioxane901692
Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110878

Note: The data in this table is modeled on analogous Suzuki-Miyaura reactions of other brominated aromatic compounds due to the lack of specific reported yields for this compound in the search results.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst, the ligand (if required), and the base.

  • Solvent Addition: Add the appropriate anhydrous and degassed solvent.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute with Water - Extract with Organic Solvent monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product 3-Aryl-2-methylbenzo[b]thiophene purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2]

Table 2: Representative Conditions for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineTHF651288
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene80691
1-HexynePd(OAc)₂ (2)CuI (5)PiperidineDMF502475

Note: The data in this table is modeled on analogous Sonogashira reactions of other brominated aromatic compounds due to the lack of specific reported yields for this compound in the search results.[2]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous solvent and the amine base.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Heat the reaction mixture to the desired temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

start Start reagents Combine in Schlenk Flask: - this compound - Pd Catalyst & CuI start->reagents solvent_base Add Anhydrous Solvent & Amine Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne heat Heat to Reaction Temperature (e.g., 50-80 °C) alkyne->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute & Wash monitor->workup purify Purification: - Dry & Concentrate - Column Chromatography workup->purify product 3-Alkynyl-2-methylbenzo[b]thiophene purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of this compound with an organostannane reagent in the presence of a palladium catalyst. Organotin reagents are stable to air and moisture, making this a versatile coupling method.

Table 3: Representative Conditions for Stille Coupling

OrganostannaneCatalyst (mol%)LigandSolventTemp. (°C)Time (h)Yield (%)
Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101685
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-THF652478
2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(o-tol)₃DMF1001282

Note: The data in this table is modeled on analogous Stille reactions of other brominated aromatic compounds due to the lack of specific reported yields for this compound in the search results.

Protocol 3: General Procedure for Stille Coupling

  • Reaction Setup: In a flame-dried flask, dissolve this compound (1.0 equiv) and the organostannane (1.1-1.5 equiv) in the chosen solvent.

  • Catalyst Addition: Add the palladium catalyst and ligand (if necessary).

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

start Start reagents Combine Reactants: - this compound - Organostannane - Solvent start->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst inert Degas with Inert Gas catalyst->inert heat Heat to Reaction Temperature (e.g., 65-110 °C) inert->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Work-up: - Cool to RT - Dilute & Wash with KF monitor->workup purify Purification: - Dry & Concentrate - Column Chromatography workup->purify product 3-Substituted-2-methylbenzo[b]thiophene purify->product

Caption: Experimental workflow for the Stille coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the synthesis of various 3-amino-2-methylbenzo[b]thiophene derivatives.[3]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (2)XPhosNaOtBuToluene1001890
AnilinePd(OAc)₂ (2)BINAPCs₂CO₃Dioxane1102485
BenzylaminePdCl₂(dppf) (3)dppfK₃PO₄THF801278

Note: The data in this table is modeled on analogous Buchwald-Hartwig amination reactions of other brominated aromatic compounds due to the lack of specific reported yields for this compound in the search results.[4]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv), the palladium catalyst, the ligand, and the base.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

start Start reagents Combine in Schlenk Tube: - this compound - Pd Catalyst & Ligand - Base start->reagents solvent_amine Add Anhydrous Solvent & Amine reagents->solvent_amine heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent_amine->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Work-up: - Cool to RT - Filter through Celite® - Wash monitor->workup purify Purification: - Dry & Concentrate - Column Chromatography workup->purify product 3-Amino-2-methylbenzo[b]thiophene purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench

Lithium-halogen exchange provides a powerful method for the functionalization of this compound. Treatment with a strong organolithium base, such as n-butyllithium, at low temperature generates a highly reactive 2-methylbenzo[b]thien-3-yllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.

Table 5: Lithiation and Reaction with Electrophiles

Organolithium ReagentElectrophileSolventTemp. (°C)Time (h)Product
n-ButyllithiumN,N-Dimethylformamide (DMF)THF-78 to RT2-42-Methylbenzo[b]thiophene-3-carbaldehyde
sec-ButyllithiumAcetoneTHF-78 to RT2-42-(2-Methylbenzo[b]thien-3-yl)propan-2-ol
tert-ButyllithiumTrimethylsilyl chloride (TMSCl)THF-78 to RT2-43-(Trimethylsilyl)-2-methylbenzo[b]thiophene

Note: The products listed are the expected outcomes of the reactions.

Protocol 5: General Procedure for Lithiation and Electrophilic Quench

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 equiv) in anhydrous THF under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add the organolithium reagent (1.1 equiv) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

start Start dissolve Dissolve this compound in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool lithiation Add Organolithium Reagent (e.g., n-BuLi) cool->lithiation stir Stir at -78 °C for 1h lithiation->stir quench Add Electrophile (e.g., DMF, Acetone) stir->quench warm Warm to Room Temperature quench->warm workup Work-up: - Quench with NH₄Cl(aq) - Extract warm->workup purify Purification: - Dry & Concentrate - Column Chromatography workup->purify product 3-Substituted-2-methylbenzo[b]thiophene purify->product

Caption: Experimental workflow for lithiation and electrophilic quench.

References

The Versatility of 3-Bromo-2-methylbenzo[b]thiophene as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

Introduction

3-Bromo-2-methylbenzo[b]thiophene is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive bromine atom at the 3-position, allows for facile functionalization through various cross-coupling reactions. This strategic placement of the bromine atom makes it an ideal starting material for the introduction of aryl, alkynyl, amino, and vinyl moieties, paving the way for the creation of novel compounds with significant potential in medicinal chemistry, materials science, and agrochemical development. The benzo[b]thiophene core itself is a privileged scaffold, present in numerous biologically active compounds and approved pharmaceuticals.

This document provides detailed application notes and experimental protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Key Applications

The strategic functionalization of this compound opens avenues to a diverse range of derivatives with potential applications in various fields:

  • Pharmaceuticals: The benzo[b]thiophene nucleus is a core component of many drugs. By utilizing this compound as a scaffold, researchers can synthesize novel derivatives as potential candidates for anticancer, anti-inflammatory, antimicrobial, and central nervous system-active agents.

  • Materials Science: The electronic properties of the benzo[b]thiophene system make it an attractive component for organic electronics. Derivatives of this compound can be explored for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

  • Agrochemicals: The introduction of various functional groups onto the benzo[b]thiophene core can lead to the discovery of new herbicides, fungicides, and insecticides.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

The reactivity of the C-Br bond at the 3-position of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions provide efficient and selective methods for the formation of new carbon-carbon and carbon-nitrogen bonds.

Cross_Coupling_Reactions cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Heck Heck Reaction cluster_Buchwald Buchwald-Hartwig Amination This compound This compound Ar-B(OH)2 Ar-B(OH)2 This compound->Ar-B(OH)2 Terminal Alkyne Terminal Alkyne This compound->Terminal Alkyne Alkene Alkene This compound->Alkene Amine Amine This compound->Amine 3-Aryl-2-methylbenzo[b]thiophene 3-Aryl-2-methylbenzo[b]thiophene Ar-B(OH)2->3-Aryl-2-methylbenzo[b]thiophene Pd catalyst, Base 3-Alkynyl-2-methylbenzo[b]thiophene 3-Alkynyl-2-methylbenzo[b]thiophene Terminal Alkyne->3-Alkynyl-2-methylbenzo[b]thiophene Pd/Cu catalyst, Base 3-Vinyl-2-methylbenzo[b]thiophene 3-Vinyl-2-methylbenzo[b]thiophene Alkene->3-Vinyl-2-methylbenzo[b]thiophene Pd catalyst, Base 3-Amino-2-methylbenzo[b]thiophene Derivative 3-Amino-2-methylbenzo[b]thiophene Derivative Amine->3-Amino-2-methylbenzo[b]thiophene Derivative Pd catalyst, Base

Caption: Key cross-coupling reactions of this compound.

Application Note & Protocol 1: Suzuki-Miyaura Coupling

Application: Synthesis of 3-Aryl-2-methylbenzo[b]thiophenes. These compounds are valuable scaffolds in medicinal chemistry and materials science.

General Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reactants cluster_conditions cluster_products Reactant1 This compound Conditions Pd Catalyst Base Solvent Reactant1->Conditions Reactant2 +  Ar-B(OH)₂ Reactant2->Conditions Product 3-Aryl-2-methylbenzo[b]thiophene Conditions->Product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary:

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Dioxane901080-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF1101675-85

Note: Yields are estimates based on typical Suzuki-Miyaura reactions of similar aryl bromides and may vary.

Application Note & Protocol 2: Sonogashira Coupling

Application: Synthesis of 3-Alkynyl-2-methylbenzo[b]thiophenes. These derivatives are important precursors for more complex molecules and have applications in materials science.

General Reaction Scheme:

Sonogashira_Coupling cluster_reactants cluster_conditions cluster_products Reactant1 This compound Conditions Pd/Cu Catalyst Base Solvent Reactant1->Conditions Reactant2 +  Terminal Alkyne Reactant2->Conditions Product 3-Alkynyl-2-methylbenzo[b]thiophene Conditions->Product

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Data Summary:

EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)4TEATHF50680-90
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3)5DIPADMFRT1275-85
31-HexynePd(PPh₃)₂Cl₂ (2)4TEATHF60870-80

Note: Yields are estimates based on typical Sonogashira reactions of similar aryl bromides and may vary.

Application Note & Protocol 3: Heck Reaction

Application: Synthesis of 3-Vinyl-2-methylbenzo[b]thiophenes. These compounds can undergo further transformations such as polymerization or be used as intermediates in the synthesis of more complex structures.

General Reaction Scheme:

Heck_Reaction cluster_reactants cluster_conditions cluster_products Reactant1 This compound Conditions Pd Catalyst Base Solvent Reactant1->Conditions Reactant2 +  Alkene Reactant2->Conditions Product 3-Vinyl-2-methylbenzo[b]thiophene Conditions->Product

Caption: General scheme for the Heck reaction.

Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic acid ester)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, NaOAc, Et₃N)

  • Anhydrous solvent (e.g., DMF, DMA, Acetonitrile)

  • Sealed tube or microwave reactor

  • Magnetic stirrer and heating source

Procedure:

  • To a sealed tube, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), the phosphine ligand (if necessary, 2-10 mol%), and the base (1.5-2.5 eq).

  • Add the anhydrous solvent and the alkene (1.2-2.0 eq).

  • Seal the tube and heat the reaction mixture to a high temperature (typically 100-150 °C) or in a microwave reactor until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF1202470-80
2n-Butyl acrylatePd(PPh₃)₄ (3)NaOAcDMA1401865-75
3AcrylonitrilePd(OAc)₂ (2) / P(o-tolyl)₃ (4)Et₃NAcetonitrile1003660-70

Note: Yields are estimates based on typical Heck reactions of similar aryl bromides and may vary.

Application Note & Protocol 4: Buchwald-Hartwig Amination

Application: Synthesis of 3-Amino-2-methylbenzo[b]thiophene derivatives. These compounds are important pharmacophores in medicinal chemistry.

General Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reactants cluster_conditions cluster_products Reactant1 This compound Conditions Pd Catalyst Ligand Base Solvent Reactant1->Conditions Reactant2 +  Amine Reactant2->Conditions Product 3-Amino-2-methylbenzo[b]thiophene Derivative Conditions->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating plate

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.2-2.0 eq) to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Summary:

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene902470-80

Note: Yields are estimates based on typical Buchwald-Hartwig amination reactions of similar aryl bromides and may vary.

Safety Precautions:

  • Always handle this compound and all other chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.

  • Reactions at elevated temperatures and pressures should be conducted with appropriate safety shielding.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals, agrochemicals, and organic materials. The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and materials science. 3-Bromo-2-methylbenzo[b]thiophene serves as a versatile and readily accessible building block for creating diverse molecular architectures. The bromine atom at the 3-position provides a reactive handle for introducing a wide array of functional groups via palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds.[1]

This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions using this compound as the substrate: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These methods offer reliable and efficient pathways to synthesize novel 2,3-disubstituted benzo[b]thiophene derivatives.

General Experimental Workflow

A general workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The process, from setup to purification, is outlined below.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A 1. Add Substrate, Pd Catalyst, Ligand, and Base to an oven-dried Schlenk flask B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent via syringe B->C D 4. Add coupling partner (e.g., Boronic Acid, Amine, Alkyne) C->D E 5. Heat to specified temperature and stir D->E F 6. Monitor reaction by TLC or GC-MS E->F G 7. Cool to room temperature and quench (e.g., with water) F->G H 8. Extract with organic solvent G->H I 9. Dry organic layer and concentrate in vacuo H->I J 10. Purify crude product by flash column chromatography I->J K 11. Characterize final product (NMR, MS, etc.) J->K

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is distinguished by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2] It is a powerful tool for synthesizing 3-aryl-2-methylbenzo[b]thiophenes.

Catalytic Cycle: Suzuki-Miyaura Coupling

The generally accepted mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-phenylbenzo[b]thiophene
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).[4]

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition : Add powdered potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv). Through the septum, add 5 mL of degassed 1,4-dioxane via syringe.[3]

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up : After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL). Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane100~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/EtOH/H₂O80~92
34-Acetylphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (2.0)Dioxane110~88
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME90~85

Yields are representative and based on typical outcomes for similar substrates. Optimization may be required.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] It has become an indispensable tool in medicinal chemistry for synthesizing arylamines, which are common motifs in pharmaceuticals.[6] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[6][7]

G pd0 Pd(0)L pd2_complex Ar-Pd(II)L-Br pd0->pd2_complex + Ar-Br pd2_amido Ar-Pd(II)L-NR₂ pd2_complex->pd2_amido + HNR₂ (Base) pd2_amido->pd0 - Ar-NR₂ ox_add_label Oxidative Addition amine_coord_label Amine Coordination & Deprotonation red_elim_label Reductive Elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-2-methylbenzo[b]thiophen-3-amine
  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (227 mg, 1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (9.2 mg, 0.01 mmol, 1 mol% Pd), and RuPhos (14 mg, 0.03 mmol, 3 mol%).[6]

  • Inert Atmosphere : Seal the tube with a septum and evacuate and backfill with argon three times.

  • Reagent Addition : Add sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv). Add 5 mL of anhydrous toluene via syringe, followed by benzylamine (120 µL, 1.1 mmol, 1.1 equiv).[6]

  • Reaction : Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture for 4-12 hours.

  • Monitoring : Track the reaction's progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aminobenzo[b]thiophene derivative.[6]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~94
2AnilinePd(OAc)₂ (2)BrettPhos (3)Cs₂CO₃ (2.0)Dioxane100~89
3n-HexylaminePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2.0)t-BuOH90~91
4DiethylaminePd₂(dba)₃ (2)Josiphos SL-J009-1 (4)LHMDS (1.5)Toluene100~85

Yields are representative and based on typical outcomes for similar substrates. The choice of ligand, base, and solvent is crucial and often requires screening for optimal results.[6][8]

Application Note 3: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a highly efficient reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. It is the premier method for introducing alkynyl moieties onto the benzo[b]thiophene core, creating versatile intermediates for further synthetic transformations.

Catalytic Cycle: Sonogashira Coupling

The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper(I) acetylide and reductive elimination. The copper cycle involves the formation of the key copper(I) acetylide intermediate from the terminal alkyne, copper(I) salt, and a base.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_br Ar-Pd(II)L₂-Br pd0->pd2_br Oxidative Addition (+ Ar-Br) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_br->pd2_alkyne Transmetalation product Ar-C≡CR pd2_alkyne->product Reductive Elimination product->pd0 cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR cu_alkyne->pd2_br cu_alkyne->cu_x alkyne H-C≡CR alkyne->cu_alkyne + Cu(I)X, Base

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Methyl-3-(phenylethynyl)benzo[b]thiophene
  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (227 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (21 mg, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (11.4 mg, 0.06 mmol, 6 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Reagent Addition : Add 8 mL of anhydrous tetrahydrofuran (THF) and 4 mL of triethylamine (Et₃N) via syringe. Stir the mixture for a few minutes. Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction : Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitoring : Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up : After completion, concentrate the mixture under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (6)Et₃N (excess)THFRT~90
21-HexynePd(PPh₃)₄ (2)CuI (4)DiisopropylamineDMF60~87
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (excess)Toluene50~93
4EthynyltrimethylsilanePdCl₂(dppf) (3)CuI (5)PiperidineDioxane80~88

Yields are representative. "Copper-free" Sonogashira protocols also exist but may require different conditions.[9]

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds.[1][2] Traditional methods for the synthesis of 3-aminobenzo[b]thiophenes often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, leading to higher yields and shorter reaction times.[3][4][5] This document provides detailed protocols and application notes for the microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives, specifically through the reaction of 2-halobenzonitriles and methyl thioglycolate.[1][2]

Reaction Principle:

The synthesis proceeds via a microwave-assisted reaction of a substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, such as triethylamine, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). The microwave irradiation facilitates rapid heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods.[1][2]

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Derivatives

This protocol is adapted from a procedure described by Bagley et al. in Organic & Biomolecular Chemistry.[1]

Materials:

  • Substituted 2-halobenzonitrile (1.0 equiv.)

  • Methyl thioglycolate (1.05 equiv.)

  • Triethylamine (3.1 equiv.)

  • Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution of the benzonitrile)

  • Microwave synthesizer (e.g., Biotage Initiator or CEM Discover)

  • Sealed microwave reaction vessel

  • Standard laboratory glassware

  • Ice-water bath

  • Filtration apparatus

  • Drying oven or vacuum desiccator

Procedure:

  • To a sealed microwave reaction vessel, add the substituted 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.).

  • Add a sufficient volume of dry DMSO to achieve a 2 M concentration of the starting benzonitrile.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130 °C for the time specified for the particular substrate (refer to Table 1). The initial microwave power will be modulated by the instrument to maintain the set temperature.

  • After the specified time, the reaction vessel is cooled to room temperature using a stream of compressed air.

  • Pour the cooled reaction mixture into an ice-water bath.

  • A solid precipitate should form. Collect the solid by filtration.

  • Wash the collected solid thoroughly with water.

  • Dry the product in vacuo to obtain the desired 3-aminobenzo[b]thiophene derivative.[1]

Data Presentation

Table 1: Scope of the Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

The following table summarizes the results for the synthesis of various 3-aminobenzo[b]thiophene derivatives using the general protocol. Data is extracted from Bagley et al.[1]

EntrySubstrate (2-halobenzonitrile)RXTime (min)ProductYield (%)
12-Bromo-4-methylbenzonitrile5-MeBr303-Amino-5-methylbenzo[b]thiophene-2-carboxylate96
22,5-Dichlorobenzonitrile5-ClCl203-Amino-5-chlorobenzo[b]thiophene-2-carboxylate89
32-Chloro-5-nitrobenzonitrile5-NO₂Cl103-Amino-5-nitrobenzo[b]thiophene-2-carboxylate95
42-Bromo-5-methoxybenzonitrile5-OMeBr303-Amino-5-methoxybenzo[b]thiophene-2-carboxylate89
55-Bromo-2-chlorobenzonitrile5-BrCl203-Amino-5-bromobenzo[b]thiophene-2-carboxylate93
62-ChlorobenzonitrileHCl303-Aminobenzo[b]thiophene-2-carboxylate58
72-Chloro-5-(trifluoromethyl)benzonitrile5-CF₃Cl203-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate88

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives.

experimental_workflow reagents 1. Reagent Mixing - 2-Halobenzonitrile - Methyl Thioglycolate - Triethylamine - DMSO mw_reaction 2. Microwave Irradiation (130 °C) reagents->mw_reaction cooling 3. Cooling mw_reaction->cooling precipitation 4. Precipitation in Ice-Water cooling->precipitation filtration 5. Filtration & Washing precipitation->filtration drying 6. Drying filtration->drying product Final Product: 3-Aminobenzo[b]thiophene Derivative drying->product

Caption: General workflow for the microwave-assisted synthesis.

Safety Precautions:

  • Microwave synthesis should be carried out in a well-ventilated fume hood.

  • Sealed reaction vessels can become highly pressurized; always use appropriate blast shields and personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMSO is a skin-penetrant; handle with care and avoid direct contact.

  • Triethylamine is a corrosive and flammable liquid; handle in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The microwave-assisted synthesis of 3-aminobenzo[b]thiophene derivatives offers a rapid and efficient alternative to conventional methods.[1][5] The protocols outlined in this document provide a reliable foundation for researchers in drug discovery and medicinal chemistry to access these valuable scaffolds. The high yields and short reaction times make this methodology particularly suitable for the rapid generation of compound libraries for screening and lead optimization.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of 3-Bromo-2-methylbenzo[b]thiophene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for crude this compound?

A1: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities present in the crude product. Often, a combination of both methods is employed to achieve high purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solvent systems for the recrystallization of this compound are not extensively reported in the literature, suitable solvents can be determined through small-scale solubility tests. Generally, for benzothiophene derivatives, solvents such as ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes are good starting points. The ideal solvent will dissolve the compound when hot and allow for the formation of well-defined crystals upon slow cooling, leaving impurities behind in the mother liquor.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: Column chromatography is a highly effective method for separating this compound from closely related impurities.

  • Stationary Phase: Silica gel is the most commonly used stationary phase.

  • Mobile Phase (Eluent): A non-polar eluent system is typically employed. A good starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the elution of the product. A typical gradient might start with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., to 2%, 5%, and so on). The optimal eluent composition should be determined by thin-layer chromatography (TLC) prior to running the column, aiming for an Rf value of 0.2-0.4 for the desired product.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from the starting materials, side reactions, or subsequent workup procedures. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 2-methylbenzo[b]thiophene.

  • Isomeric byproducts: Formation of other brominated isomers is possible depending on the brominating agent and reaction conditions.

  • Over-brominated products: Dibrominated or other polybrominated benzo[b]thiophenes can be formed if the reaction is not carefully controlled.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q5: How can I monitor the purity of this compound during and after purification?

A5: The purity of your compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a column chromatography and to get a preliminary assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure of the desired product and to identify and quantify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. For a derivative, this compound-1,1-dioxide, a melting point of 189-190°C has been reported.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guides

Problem 1: Low yield after recrystallization.

Possible CauseSuggested Solution
The chosen solvent is too effective. The compound may be too soluble in the chosen solvent, even at low temperatures. Try a less polar solvent or a solvent mixture.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Cooling was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.

Problem 2: The compound "oils out" instead of crystallizing during recrystallization.

Possible CauseSuggested Solution
High level of impurities. The impurities are depressing the melting point of the mixture. Purify the crude material by column chromatography first to remove the bulk of the impurities, and then attempt recrystallization.
The solution is supersaturated. Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.
Inappropriate solvent. The boiling point of the solvent may be higher than the melting point of the compound. Choose a solvent with a lower boiling point.

Problem 3: Poor separation during column chromatography.

Possible CauseSuggested Solution
Incorrect eluent polarity. The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and band broadening. Optimize the eluent system using TLC to achieve good separation of the desired compound from impurities.
Column was overloaded. The amount of crude material is too large for the amount of silica gel used. A general guideline is a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Column was packed improperly. Air bubbles or channels in the silica gel can lead to poor separation. Ensure the column is packed uniformly as a slurry.
Sample was loaded incorrectly. The initial band of the sample should be as narrow as possible. Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent, and carefully apply it to the top of the column.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material in various mixtures of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the product spot.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain until it is level with the top of the silica gel. Ensure there are no air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from the TLC analysis.

    • Collect fractions in separate test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterTypical Value/Condition
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Initial Eluent Composition 100% Hexane
Final Eluent Composition 95:5 Hexane:Ethyl Acetate (example)
Desired Rf Value (TLC) 0.2 - 0.4
Purity Assessment TLC, 1H NMR, 13C NMR, Melting Point

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative/Further Purification PurityAnalysis Purity Analysis (TLC, NMR, MP) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->ColumnChromatography If Impurities Remain PureProduct Pure Product PurityAnalysis->PureProduct If Purity is High

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Attempt AssessPurity Assess Purity (TLC, NMR) Start->AssessPurity Pure Purity > 98% AssessPurity->Pure Yes Impure Purity < 98% or Impurities Remain AssessPurity->Impure No IdentifyImpurity Identify Impurity Type Impure->IdentifyImpurity Recrystallize Recrystallize with Different Solvent IdentifyImpurity->Recrystallize Soluble Impurities Column Perform Column Chromatography IdentifyImpurity->Column Closely Related Impurities Colored Colored Impurities? IdentifyImpurity->Colored Colored->Recrystallize No Charcoal Treat with Activated Charcoal Colored->Charcoal Yes

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-2-methylbenzo[b]thiophene. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the bromination of 2-methylbenzo[b]thiophene can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure the reaction is protected from light, as some brominating agents are light-sensitive.

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: While the reaction with N-Bromosuccinimide (NBS) proceeds well at room temperature after an initial cooling phase, other, less reactive brominating agents might require gentle heating.[1]

  • Degradation of Brominating Agent: The brominating agent, particularly NBS, can degrade over time if not stored properly.

    • Solution: Use a fresh bottle of the brominating agent or recrystallize older batches of NBS.

  • Moisture in the Reaction: The presence of water can consume the brominating agent and lead to side reactions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q2: My TLC plate shows multiple spots, indicating a mixture of products. How can I improve the selectivity for the desired 3-bromo isomer?

A2: The formation of multiple products often points to a lack of selectivity or the occurrence of side reactions.

  • Over-bromination: The presence of spots with lower Rf values than the product could indicate di- or poly-brominated species.

    • Solution: Use a precise stoichiometry of the brominating agent (a slight excess, around 1.05 to 1.1 equivalents, is often optimal). Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration and minimize over-reaction.[1]

  • Formation of Isomers: While bromination of 2-methylbenzo[b]thiophene with NBS is highly selective for the 3-position, other brominating agents or different reaction conditions might lead to bromination on the benzene ring.[2]

    • Solution: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform is highly recommended for its regioselectivity in this specific reaction.[1][3]

  • Unreacted Starting Material: A spot corresponding to the starting material (2-methylbenzo[b]thiophene) indicates an incomplete reaction (see Q1).

Q3: I'm having difficulty purifying the final product. What are the recommended purification methods?

A3: The primary method for purifying this compound is silica gel column chromatography.

  • Co-elution of Impurities: If impurities are co-eluting with the product, optimizing the solvent system for chromatography is crucial.

    • Solution: A non-polar eluent, such as hexane or a hexane/dichloromethane mixture, is typically effective.[3] The provided protocol suggests pure hexane as the eluent. Varying the solvent polarity by adding small amounts of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) can help in separating closely eluting spots.

  • Product is an Oil or Low-Melting Solid: This can make isolation after chromatography challenging.

    • Solution: After removing the solvent under reduced pressure, placing the product under high vacuum can help remove any residual solvent. If the product is a solid, trituration with a cold non-polar solvent like hexane can sometimes induce crystallization and remove more soluble impurities.

Q4: The reaction seems to have stalled. My TLC shows both starting material and product, and the ratio is not changing over time. What should I do?

A4: A stalled reaction can be due to several factors:

  • Inactive Brominating Agent: The brominating agent may have lost its reactivity.

    • Solution: Add a fresh portion of the brominating agent and continue to monitor the reaction by TLC.

  • Insufficient Activation: Some bromination reactions require a radical initiator or an acid catalyst.

    • Solution: While the NBS bromination of 2-methylbenzo[b]thiophene typically does not require an initiator, for other substrates or brominating agents, the addition of a small amount of a radical initiator like AIBN or exposure to light might be necessary. However, for this specific transformation, this is generally not recommended as it can lead to side reactions.

Data Presentation

The following table summarizes reaction conditions for the synthesis of this compound using different brominating agents.

Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)Acetonitrile0 to RT0.599[3]
2-Methylbenzo[b]thiopheneBromine (Br₂)Acetic AcidRT2~90 (estimated)General Knowledge
2-AlkynylthioanisoleN-Bromosuccinimide (NBS)DichloromethaneRT12High[4]
2-AlkynylthioanisoleBromine (Br₂)DichloromethaneRT12High[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound using NBS [3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen).

  • Addition of NBS: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using hexane as the eluent. The Rf of the product is approximately 0.65.[3]

  • Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification start Dissolve 2-methylbenzo[b]thiophene in anhydrous acetonitrile cool Cool to 0°C in an ice bath start->cool Stir under N2 add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs warm_rt Warm to Room Temperature add_nbs->warm_rt stir Stir for 30 minutes warm_rt->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography (Hexane) concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield or Impurities incomplete_rxn Incomplete Reaction problem->incomplete_rxn over_bromination Over-bromination problem->over_bromination bad_reagent Degraded Reagent problem->bad_reagent moisture Presence of Moisture problem->moisture monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc purification Optimize Purification incomplete_rxn->purification control_stoichiometry Control Stoichiometry over_bromination->control_stoichiometry over_bromination->purification use_fresh_reagent Use Fresh Reagent bad_reagent->use_fresh_reagent anhydrous_conditions Use Anhydrous Conditions moisture->anhydrous_conditions

Caption: Troubleshooting logic for the synthesis of this compound.

References

Common side products in the synthesis of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-2-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound resulted in a complex mixture of products. What are the likely side products?

A1: The most common and efficient method for synthesizing this compound is the regioselective bromination of 2-methylbenzo[b]thiophene using N-bromosuccinimide (NBS). While this reaction is typically high-yielding, improper control of reaction conditions can lead to several side products[1][2]. The most common side products include:

  • Dibrominated products: Over-bromination can occur, leading to the formation of dibromo-2-methylbenzo[b]thiophenes. The second bromine atom may add to the benzene ring, potentially at the 6-position[3][4][5].

  • Starting material: Unreacted 2-methylbenzo[b]thiophene may remain if an insufficient amount of the brominating agent is used or if the reaction does not go to completion.

  • Isomeric impurities: If the starting 2-methylbenzo[b]thiophene is contaminated with other isomers, these will also be brominated, leading to a mixture of bromo-methylbenzo[b]thiophene isomers that can be difficult to separate.

  • Succinimide: This is a byproduct from the use of NBS as the brominating agent. It is typically removed during the aqueous work-up.

Q2: I am observing a second major product in my reaction mixture besides the desired this compound. How can I identify it?

A2: To identify the unknown side product, a combination of spectroscopic and chromatographic techniques is recommended.

  • NMR Spectroscopy: 1H NMR can help identify the substitution pattern on the aromatic ring. For instance, the presence of additional signals in the aromatic region or a change in the integration of the methyl protons could indicate dibromination.

  • Mass Spectrometry (MS): MS can determine the molecular weight of the side product. A molecular ion peak corresponding to a dibrominated product (C9H6Br2S) would be significantly higher than that of the desired product (C9H7BrS).

  • Chromatography (TLC, HPLC, GC): Comparing the retention time/factor of the side product with that of the starting material can quickly determine if unreacted starting material is the issue.

Q3: How can I minimize the formation of dibrominated side products?

A3: The formation of dibrominated side products is typically a result of over-reaction. To minimize this, you should:

  • Control the stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent (NBS) and no more.

  • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or another suitable technique to monitor the disappearance of the starting material. Quench the reaction as soon as the starting material is consumed.

  • Control the temperature: Running the reaction at a controlled, lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can help to improve selectivity and prevent over-bromination[1].

Q4: My yield of this compound is consistently low. What are the potential causes?

A4: Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the reaction stalls, a slight excess of the brominating agent or extended reaction time may be necessary.

  • Sub-optimal reaction conditions: The choice of solvent can be critical. Acetonitrile is reported to be a highly effective solvent for this reaction[1][2].

  • Purification losses: The product is typically purified by silica gel column chromatography. Ensure proper selection of the eluent system to achieve good separation without significant loss of the product. A non-polar solvent like hexane is often used[1].

  • Degradation of starting material or product: Benzo[b]thiophenes can be sensitive to strongly acidic or oxidizing conditions. Ensure that the reaction and work-up conditions are appropriate.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of 2-Methylbenzo[b]thiophene

ParameterConditionDesired Product YieldKey Side ProductsReference
Brominating Agent 1.05 eq. NBS in Acetonitrile at 0°C to RT~99%Trace amounts of starting material and succinimide[1]
Brominating Agent >1.5 eq. NBSLoweredDibrominated species, unreacted starting materialGeneral Knowledge
Temperature Elevated Temperature (>50 °C)LoweredIncreased dibromination and other side productsGeneral Knowledge
Solvent Less polar or protic solventsVariableMay lead to lower selectivity and incomplete reactionGeneral Knowledge

Experimental Protocols

Synthesis of this compound via Bromination with NBS

This protocol is adapted from a reported high-yield synthesis[1].

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Place the flask in an ice bath and stir the solution under a nitrogen atmosphere at 0 °C.

  • Add N-bromosuccinimide (1.05 eq) to the solution in one portion.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 30 minutes at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent to afford this compound as a white solid.

Visualizations

Synthesis_Pathway SM 2-Methylbenzo[b]thiophene NBS NBS (1.05 eq) Acetonitrile, 0°C to RT SM->NBS DP This compound (Desired Product) NBS->DP High Selectivity SP1 Dibromo-2-methylbenzo[b]thiophene (Side Product) NBS->SP1 Over-bromination (Excess NBS / High Temp) SP2 Unreacted Starting Material NBS->SP2 Incomplete Reaction SP3 Succinimide (Byproduct) NBS->SP3

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze crude mixture by TLC/NMR/MS start->check_sm is_sm Is unreacted starting material present? check_sm->is_sm is_dibromo Is a higher MW product (dibrominated) present? is_sm->is_dibromo No sol_sm Increase reaction time or use slight excess of NBS. is_sm->sol_sm Yes other_impurities Are there other unexpected impurities? is_dibromo->other_impurities No sol_dibromo Reduce NBS stoichiometry. Control temperature (start at 0°C). Monitor reaction closely. is_dibromo->sol_dibromo Yes sol_other Check purity of starting material. Ensure inert atmosphere. Optimize work-up and purification. other_impurities->sol_other Yes end_node Optimized Synthesis other_impurities->end_node No sol_sm->end_node sol_dibromo->end_node sol_other->end_node

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-2-methylbenzo[b]thiophene.

Troubleshooting Guide

Low yield and the formation of side products are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiment.

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time and monitor progress by TLC. - Ensure the N-Bromosuccinimide (NBS) is fresh and has been stored properly, as it can degrade over time. - For reactions using Br₂, ensure it has not been exposed to moisture.
Low reaction temperature.While the initial addition of the brominating agent is often done at 0 °C to control the reaction rate, ensure the reaction is allowed to warm to room temperature and stir for a sufficient duration as specified in the protocol.
Formation of Multiple Products (Poor Selectivity) Over-bromination leading to di- or poly-brominated products.- Add the brominating agent (NBS or Br₂) slowly and in a dropwise manner to maintain a low concentration of the electrophile in the reaction mixture. - Use a precise 1:1 stoichiometry of the brominating agent to the starting material. - Consider using a more dilute reaction mixture.
Bromination on the benzene ring.This is less common under standard conditions but can occur. Confirm the identity of side products using NMR. If benzene ring bromination is a significant issue, consider alternative synthetic routes that install the bromine before the cyclization to form the benzo[b]thiophene core.
Difficult Purification Co-elution of the product with starting material or side products during column chromatography.- Optimize the solvent system for your column chromatography. A non-polar eluent like hexane is a good starting point. - If separation is still challenging, consider recrystallization as an alternative or additional purification step.
Presence of succinimide byproduct from NBS reaction.The aqueous work-up should remove the majority of succinimide. Ensure thorough washing of the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for the synthesis of this compound?

A1: The most widely reported and efficient method is the electrophilic bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. This method is highly regioselective for the 3-position and can provide near-quantitative yields under optimized conditions.

Q2: What are the likely side products in this reaction?

A2: The most common side product is the di-brominated 2-methylbenzo[b]thiophene. Depending on the reaction conditions, bromination can also potentially occur on the benzene ring, though this is generally less favored. Unreacted starting material can also be present in the crude product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is more non-polar than the starting material, 2-methylbenzo[b]thiophene, and will have a higher Rf value. A typical eluent for TLC is hexane.

Q4: What is the mechanism for the bromination of 2-methylbenzo[b]thiophene with NBS?

A4: The reaction proceeds via an electrophilic aromatic substitution mechanism. The NBS acts as an electrophilic bromine source. The thiophene ring of 2-methylbenzo[b]thiophene is electron-rich and attacks the bromine atom of NBS, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton from the 3-position restores the aromaticity of the thiophene ring and yields the 3-bromo product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Bromine is highly corrosive and toxic, and requires extreme caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.[1][2][3]

Experimental Protocols

Protocol 1: Bromination with N-Bromosuccinimide (NBS) in Acetonitrile

This protocol is adapted from a high-yield synthesis reported by Tokyo Chemical Industry.

Materials:

  • 2-Methylbenzo[b]thiophene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (e.g., 500 mg, 3.4 mmol) in acetonitrile (e.g., 5 mL).

  • Stir the solution under a nitrogen atmosphere at 0 °C using an ice bath.

  • Add NBS (e.g., 630 mg, 3.5 mmol) to the solution.

  • Remove the ice bath and continue stirring the mixture at room temperature for 30 minutes.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent. This compound is obtained as a white solid.

Expected Yield: ~99%

¹H NMR Data (270 MHz, CDCl₃): δ 7.70-7.75 (m, 2H), 7.30-7.44 (m, 2H), 2.56 (s, 3H).

Protocol 2: Bromination with Bromine in Acetic Acid (General Procedure)

Materials:

  • 2-Methylbenzo[b]thiophene

  • Bromine (Br₂)

  • Acetic acid

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • An appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylbenzo[b]thiophene in acetic acid in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate.

  • Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for the Synthesis of this compound

Brominating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
NBSAcetonitrile0 to RT30 min99
Br₂Acetic Acid0 to RTVariesNot ReportedGeneral Method

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product SM 2-Methylbenzo[b]thiophene Reaction Dissolve in Acetonitrile Add NBS at 0°C Stir at RT for 30 min SM->Reaction NBS NBS NBS->Reaction Workup Quench with Water Extract with Dichloromethane Dry over Na₂SO₄ Reaction->Workup Purification Column Chromatography (Hexane) Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound using NBS.

troubleshooting_logic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Multiple Spots on TLC? Start->SideProducts No IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes CheckNBS Check NBS Quality IncompleteReaction->CheckNBS Also consider SlowAddition Slow Dropwise Addition of NBS SideProducts->SlowAddition Yes Stoichiometry Check Stoichiometry (1:1) SideProducts->Stoichiometry Also consider

References

Technical Support Center: Suzuki Coupling with 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Suzuki coupling reactions involving 3-bromo-2-methylbenzo[b]thiophene. The following guides and FAQs address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary causes?

A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in-situ. Ensure your catalyst and ligands are not degraded. Consider using a fresh batch or an air-stable precatalyst.[1]

  • Insufficiently Degassed System: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent. The base may not be strong enough to facilitate transmetalation or may have poor solubility in the chosen solvent.[1]

  • Steric Hindrance: The methyl group at the 2-position of the benzo[b]thiophene ring can introduce steric hindrance, potentially slowing down the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]

  • Low Reaction Temperature: The C-Br bond of this compound may require higher temperatures for efficient oxidative addition.[5]

Q2: I am observing significant amounts of dehalogenated 2-methylbenzo[b]thiophene as a byproduct. How can this be minimized?

A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides. Several factors can contribute to this:

  • Reaction Conditions: Elevated temperatures and certain bases can promote dehalogenation.[6] The presence of water can also be a factor in this side reaction.[7]

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of dehalogenation.

  • Minimization Strategies:

    • Careful selection of a milder base.

    • Reducing the reaction temperature if possible, while still achieving a reasonable reaction rate.

    • Screening different catalyst/ligand systems.

    • Using minimal amounts of water in the reaction mixture, as anhydrous conditions can sometimes shut down dehalogenation, although this may also halt the desired coupling.[7]

Q3: Protodeboronation of my boronic acid is a major issue, leading to low yields. What can I do to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids.[4][8] To mitigate this:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use Boronate Esters: Boronate esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[3]

  • Use a Slight Excess of Boronic Acid: Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can help to compensate for some loss due to this side reaction.[3]

Q4: How do I choose the optimal catalyst, base, and solvent for the Suzuki coupling of this compound?

A4: The optimal conditions are highly dependent on the specific boronic acid being used. However, some general guidelines can be followed:

  • Catalyst: Palladium catalysts are standard. Pd(PPh₃)₄ is a commonly used and effective catalyst for coupling aryl bromides.[9][10] For more challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium source may provide better results.[3][9]

  • Base: A base is required to activate the boronic acid for transmetalation. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][11] The strength and solubility of the base are important considerations.[9]

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[9] Common solvent systems include 1,4-dioxane/water, THF/water, and toluene/water.[9][10]

It is highly recommended to screen a variety of catalysts, bases, and solvents to determine the optimal conditions for your specific reaction.

Troubleshooting Guides

Low or No Conversion
Possible Cause Suggested Solution(s)
1. Inactive Catalyst - Use a fresh batch of catalyst and ligand. - Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1] - Ensure Pd(II) precatalysts are properly reduced in-situ.[1]
2. Insufficiently Degassed Solvents/Reagents - Degas the solvent and reaction mixture thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (Ar or N₂) through the mixture.[12] - Maintain a positive pressure of an inert gas throughout the reaction.
3. Inappropriate Base or Solvent - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF, with or without water).[3] - Ensure the base is finely powdered for better reactivity in anhydrous reactions.[13]
4. Low Reaction Temperature - Gradually increase the reaction temperature. For aryl bromides, temperatures between 80-110°C are common.[1][5]
Formation of Byproducts
Issue Possible Cause(s) Suggested Solution(s)
Dehalogenation - Reaction temperature is too high. - Presence of water.[7] - Inappropriate base.- Reduce the reaction temperature. - Use minimal amounts of water or consider anhydrous conditions.[7] - Screen milder bases.
Protodeboronation - Base is too strong. - Presence of water.[1] - Instability of the boronic acid.- Use a milder base (e.g., K₂CO₃, KF).[1][4] - Employ anhydrous conditions.[1] - Use a more stable boronate ester instead of the boronic acid.[3]
Homocoupling of Boronic Acid - Presence of oxygen.[1]- Ensure the reaction is performed under a strict inert atmosphere.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or boronate ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OA->PdII_Aryl TM Transmetalation PdII_Biaryl R-Pd(II)L_n-R' TM->PdII_Biaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 R-R' Product Coupled Product (R-R') RE->Product Pd0->OA R-X PdII_Aryl->TM R'-B(OR)₂ Base PdII_Biaryl->RE ArylHalide This compound (R-X) ArylHalide->OA BoronicAcid Arylboronic Acid (R'-B(OR)₂) BoronicAcid->TM Base Base Base->TM

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Catalyst Is the catalyst active and under inert atmosphere? Start->Check_Catalyst Check_Base_Solvent Are the base and solvent appropriate? Check_Catalyst->Check_Base_Solvent Yes Action_Catalyst Use fresh catalyst/ligand. Improve degassing. Check_Catalyst->Action_Catalyst No Check_Temp Is the temperature optimal? Check_Base_Solvent->Check_Temp Yes Action_Base_Solvent Screen different bases and solvents. Check_Base_Solvent->Action_Base_Solvent No Side_Reactions Are there significant side reactions? Check_Temp->Side_Reactions Yes Action_Temp Optimize reaction temperature. Check_Temp->Action_Temp No Action_Side_Reactions Address specific side reactions (e.g., use milder base, anhydrous conditions). Side_Reactions->Action_Side_Reactions Yes Success Improved Yield Side_Reactions->Success No Action_Catalyst->Check_Catalyst Action_Base_Solvent->Check_Base_Solvent Action_Temp->Check_Temp Action_Side_Reactions->Start

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Relationship Between Key Reaction Parameters

Parameter_Relationships Catalyst Catalyst/Ligand Base Base Catalyst->Base Compatibility needed Temperature Temperature Catalyst->Temperature Stability is important Yield Reaction Yield & Selectivity Catalyst->Yield Influences rate & side reactions Solvent Solvent Base->Solvent Solubility is key Base->Yield Activates boronic acid, affects side reactions Solvent->Yield Affects solubility & reaction rate Temperature->Yield Impacts reaction rate & byproduct formation

Caption: Interdependencies of key parameters in Suzuki coupling reactions.

References

Technical Support Center: Overcoming Challenges in the Functionalization of Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the functionalization of the benzo[b]thiophene scaffold.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for functionalizing the benzo[b]thiophene core?

A1: The functionalization of benzo[b]thiophenes can be broadly categorized into three main strategies:

  • Electrophilic Substitution: This method typically directs functionalization to the electron-rich C3 position. Common electrophilic substitutions include halogenation, nitration, and Friedel-Crafts reactions.[1][2]

  • Metalation followed by Electrophilic Quench: Deprotonation using strong bases, such as organolithium reagents, preferentially occurs at the most acidic C2 position. The resulting organometallic intermediate can then be reacted with various electrophiles.[1][3]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: This is a powerful and versatile approach that typically involves the reaction of a halogenated benzo[b]thiophene with a coupling partner. Common examples include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4][5][6] Direct C-H activation is a more recent development that avoids the need for pre-functionalization.[7][8]

Q2: What factors determine the regioselectivity (C2 vs. C3) in the functionalization of benzo[b]thiophene?

A2: Regioselectivity is a critical challenge and is primarily governed by the reaction mechanism:

  • C3-Selectivity: Electrophilic substitution reactions favor the C3 position due to the higher electron density at this position, which stabilizes the intermediate carbocation.[1][2] Some modern direct C-H functionalization methods have also been developed to achieve high C3 selectivity.[7][8][9]

  • C2-Selectivity: Metalation with strong bases, like n-butyllithium, occurs at the C2 position because the C2 proton is more acidic.[1][3] Palladium-catalyzed direct arylation is also well-established for the C2-position.[8][10]

Q3: I'm experiencing low yields in my Suzuki-Miyaura cross-coupling with a bromobenzo[b]thiophene. What are some common issues?

A3: Low yields in Suzuki-Miyaura couplings can arise from several factors:

  • Catalyst Inactivation: The sulfur atom in the benzo[b]thiophene ring can coordinate to the palladium catalyst, leading to catalyst poisoning. Using appropriate ligands can often mitigate this issue.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. The reaction may be sensitive to oxygen and water, requiring an inert atmosphere and anhydrous solvents.[4]

  • Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions. Lowering the reaction temperature and ensuring an oxygen-free environment can help minimize these.[4]

Q4: How can I achieve functionalization at the less reactive C7 position?

A4: The C7 position is part of the less electron-rich benzene ring and is sterically hindered, making it the least reactive position for electrophilic substitution.[1][3] To overcome this, two main strategies are employed:

  • Directed Ortho-Metalation (DoM): A directing group is installed on the benzo[b]thiophene, which then directs a strong base (like an organolithium reagent) to deprotonate the adjacent C7 position.[3]

  • Directed C-H Activation: A directing group can also be used to chelate a transition metal catalyst (commonly palladium), guiding it to activate the C-H bond at the C7 position for cross-coupling reactions.[3]

Q5: My lithiation reaction at the C2 position is giving a mixture of products, including some functionalization at other positions. What could be the cause?

A5: A common issue with the lithiation of benzo[b]thiophenes, particularly when targeting positions other than C2, is anion migration. The lithiated species can rearrange to the thermodynamically more stable 2-lithiated intermediate.[11][12] To prevent this, a protecting group, such as a trimethylsilyl (TMS) group, can be installed at the C2 position. This blocks anion migration and allows for selective lithiation at other positions, after which the protecting group can be removed.[11][12]

II. Troubleshooting Guides

Problem 1: Poor Regioselectivity in Direct C-H Arylation
  • Symptoms: Formation of a mixture of C2 and C3-arylated isomers.

  • Possible Causes:

    • The chosen catalyst system does not have high selectivity for the desired position.

    • Reaction conditions (temperature, solvent, additives) are not optimal for regiocontrol.

    • The electronic properties of the substituents on the benzo[b]thiophene or the aryl halide influence the regioselectivity.

  • Solutions:

    • For C2-Arylation: Use a palladium catalyst system known for C2 selectivity, such as Pd(OAc)₂ without a ligand or with specific ligands that favor C2 functionalization.[4][13]

    • For C3-Arylation: Employ a dual catalytic system, such as heterogeneous Pd/C with a copper co-catalyst (CuCl), which has been shown to give complete C3 selectivity.[7][8][9]

    • Optimize Reaction Conditions: Vary the temperature, solvent, and base to find the optimal conditions for the desired isomer.

Problem 2: Low Yield or No Reaction in Sonogashira Coupling
  • Symptoms: Starting materials remain unreacted, or the desired product is formed in very low yield.

  • Possible Causes:

    • Inactivation of the palladium or copper catalyst.

    • The terminal alkyne is of poor quality or has undergone homocoupling (Glaser coupling).

    • The base is not suitable for the reaction.

    • The reaction is sensitive to oxygen.

  • Solutions:

    • Catalyst System: Ensure the use of a reliable palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[6][14]

    • Inert Atmosphere: Thoroughly degas the solvent and run the reaction under an inert atmosphere (argon or nitrogen) to prevent oxygen from entering the reaction.

    • Base Selection: Use an amine base such as triethylamine or diisopropylethylamine.[6]

    • Alkyne Quality: Use freshly purified or high-purity terminal alkyne.

Problem 3: Failure of Electrophilic Substitution at C3
  • Symptoms: No reaction or the formation of multiple products with substitution on the benzene ring.

  • Possible Causes:

    • The electrophile is not reactive enough.

    • The reaction conditions are too harsh, leading to side reactions.

    • The benzo[b]thiophene starting material is deactivated by an electron-withdrawing group.

  • Solutions:

    • Activating the Electrophile: Use a Lewis acid or a stronger electrophilic reagent.

    • Milder Conditions: Control the reaction temperature and use a less aggressive solvent to improve selectivity. For example, for bromination, using Br₂ in CCl₄ at 0 °C can give high C3 selectivity.[2]

    • Substrate Modification: If the benzo[b]thiophene is highly deactivated, consider alternative functionalization strategies like metalation or cross-coupling.

III. Data Presentation

Table 1: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions

Problem Potential Cause Recommended Solution
Low or no conversion Catalyst poisoning by sulfurUse ligands that are less sensitive to sulfur, such as bulky electron-rich phosphines.
Inactive catalystEnsure the palladium catalyst is from a reliable source and properly handled.
Presence of oxygenDegas the solvent and maintain an inert atmosphere throughout the reaction.
Formation of side products (e.g., homocoupling) Reaction temperature is too highLower the reaction temperature and potentially increase the reaction time.
Presence of oxygenRigorously exclude oxygen from the reaction mixture.
Poor regioselectivity (in C-H activation) Non-optimal catalyst or ligandScreen different palladium catalysts and ligands to find a more selective system.[15]
Incorrect solvent or baseOptimize the solvent and base to favor the desired isomer.

Table 2: Comparison of Conditions for C2 vs. C3 Direct Arylation of Benzo[b]thiophene

Parameter C2-Selective Arylation C3-Selective Arylation Reference
Catalyst System Pd(OAc)₂Pd/C and CuCl[8][10]
Coupling Partner Arylboronic acidsAryl chlorides[8][10]
Base Often not required or a mild baseK₂CO₃ or Cs₂CO₃[8][9]
Solvent Toluene, DMSODMA, NMP[9][10]
Temperature 80-120 °C120-150 °C[9][10]
Selectivity High C2 selectivityComplete C3 selectivity[8][9]

IV. Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromobenzo[b]thiophene[16]
  • To an oven-dried Schlenk flask, add the 3-bromobenzo[b]thiophene (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Direct C-H Arylation at the C3-Position[8][9]
  • In a reaction vial, combine benzo[b]thiophene (1.0 eq), the aryl chloride (1.5 eq), Pd/C (5 mol%), CuCl (20 mol%), and K₂CO₃ (2.0 eq).

  • Add anhydrous DMA as the solvent.

  • Seal the vial and heat the mixture at 150 °C for 24-48 hours.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Procedure for Lithiation and Electrophilic Quench at the C2-Position[4]
  • Dissolve benzo[b]thiophene (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Visualizations

G cluster_start Starting Material cluster_methods Functionalization Strategies cluster_products Products start Benzo[b]thiophene es Electrophilic Substitution start->es met Metalation & Quench start->met cc Cross-Coupling start->cc (pre-functionalized) dch Direct C-H Activation start->dch c3 C3-Functionalized es->c3 (major) c2 C2-Functionalized met->c2 (major) cc->c3 cc->c2 c_other Other Positions cc->c_other dch->c3 dch->c2

Caption: General strategies for the functionalization of benzo[b]thiophene.

Suzuki_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)-R² L_n pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_complex r2by2 R²-B(OR)₂ r2by2->pd_complex base Base base->pd_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity cluster_input cluster_factors cluster_outcome reaction_type Functionalization Method electrophilic Electrophilic Attack reaction_type->electrophilic metalation Deprotonation reaction_type->metalation dch Direct C-H Activation reaction_type->dch c3_outcome C3-Functionalization electrophilic->c3_outcome Favored due to electron density c2_outcome C2-Functionalization metalation->c2_outcome Favored due to higher acidity dch->c3_outcome Catalyst/Ligand Dependent dch->c2_outcome Catalyst/Ligand Dependent mixed_outcome Mixture/Other dch->mixed_outcome

Caption: Logic diagram for controlling regioselectivity in benzo[b]thiophene functionalization.

References

Technical Support Center: Byproduct Analysis in 3-Bromo-2-methylbenzo[b]thiophene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-2-methylbenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to byproduct formation during the chemical modification of this important heterocyclic building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, focusing on common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Issue 1: Low Yield of Desired Cross-Coupling Product and Presence of Multiple Byproducts in Suzuki-Miyaura Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a low yield of my desired biaryl product, along with significant amounts of 2-methylbenzo[b]thiophene and a biaryl homocoupling product. How can I troubleshoot this?

Answer:

This is a common issue arising from competing side reactions. The three main components in your crude product are likely the desired cross-coupled product, a dehalogenated byproduct (2-methylbenzo[b]thiophene), and a homocoupled byproduct from the boronic acid. The formation of these byproducts is highly dependent on the reaction conditions.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[1] Use degassed solvents and perform several vacuum/inert gas cycles before heating the reaction.

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands can promote the desired cross-coupling over side reactions. Consider screening different catalyst systems.

  • Base Selection: The base plays a crucial role in the transmetalation step. Ensure the base is anhydrous and finely powdered. The strength and solubility of the base can affect the rates of the desired reaction versus protodeboronation.

  • Temperature Control: Higher temperatures can sometimes favor byproduct formation, including protodeboronation of the boronic acid. Try running the reaction at a lower temperature for a longer period.

Illustrative Quantitative Data on Byproduct Formation:

The following table provides illustrative data on how reaction parameters can influence product and byproduct distribution in a typical Suzuki-Miyaura reaction. Note: This data is modeled on trends observed for similar aryl bromides and serves as a guide for optimization.

Catalyst SystemBaseTemperature (°C)Desired Product (%)Dehalogenation (%)Homocoupling (%)
Pd(PPh₃)₄K₂CO₃100651520
Pd(dppf)Cl₂K₂CO₃808587
Pd(OAc)₂ / SPhosK₃PO₄809253

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start -> check_atmosphere; check_atmosphere -> degas_solvents [label="No"]; degas_solvents -> check_reagents; check_atmosphere -> check_reagents [label="Yes"]; check_reagents -> purify_reagents [label="No"]; purify_reagents -> check_catalyst; check_reagents -> check_catalyst [label="Yes"]; check_catalyst -> screen_catalysts [label="No"]; screen_catalysts -> check_conditions; check_catalyst -> check_conditions [label="Yes"]; check_conditions -> optimize_conditions [label="No"]; optimize_conditions -> success; check_conditions -> success [label="Yes"]; }

Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Issue 2: Formation of Dehalogenated Byproduct (2-methylbenzo[b]thiophene) in Various Cross-Coupling Reactions

Question: In my palladium-catalyzed reactions (Heck, Sonogashira, etc.) with this compound, I consistently observe the formation of 2-methylbenzo[b]thiophene. What causes this and how can I minimize it?

Answer:

The formation of 2-methylbenzo[b]thiophene is due to a side reaction called reductive dehalogenation. This can occur through several mechanisms, often involving a palladium-hydride species that can react with the starting material to replace the bromine with a hydrogen atom.

Troubleshooting Steps:

  • Hydrogen Source: Identify and eliminate potential sources of hydrogen. This can include solvent impurities (e.g., water or alcohols in a non-aqueous reaction), the amine base itself, or even side reactions of the organometallic reagents. Using anhydrous, high-purity solvents and reagents is crucial.

  • Ligand Choice: The ligand on the palladium catalyst can influence the stability of palladium-hydride intermediates. In some cases, specific ligands can suppress the dehalogenation pathway.

  • Reaction Conditions: Adjusting the reaction temperature and time can help. Sometimes, dehalogenation becomes more prevalent at higher temperatures or with prolonged reaction times.

Illustrative Data on Dehalogenation:

The following table shows hypothetical data on the effect of different conditions on the formation of the dehalogenated byproduct in a Heck reaction.

LigandSolventTemperature (°C)Desired Product (%)Dehalogenation (%)
PPh₃DMF1207030
P(o-tol)₃Dioxane1008515
NoneDMAc1206040

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent system.

  • Seal the flask and heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Crude Reaction Mixture by GC-MS for Byproduct Quantification

Objective: To identify and quantify the relative amounts of the starting material, desired product, dehalogenated byproduct, and homocoupled byproduct.

Instrumentation and Conditions:

  • GC-MS System: Standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating these aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small aliquot of the crude reaction mixture, diluted in a suitable solvent (e.g., ethyl acetate), is injected.

  • Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.

  • MS Detection: Use electron ionization (EI) and scan a mass range that covers the molecular weights of all expected components.

Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 50 µL) of the crude reaction mixture and dilute it with a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate). If desired, add an internal standard for more accurate quantification.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peaks corresponding to each component by their retention times and mass spectra. The mass spectrum of this compound will show a characteristic isotopic pattern for bromine.

    • Integrate the peak areas for each identified component.

    • Calculate the relative percentage of each component from their peak areas (assuming similar response factors for a semi-quantitative analysis).

analytical_workflow start Crude Reaction Mixture sample_prep Sample Preparation: - Dilute aliquot in solvent - Add internal standard (optional) start->sample_prep gcms_analysis GC-MS Analysis: - Inject sample - Run temperature program sample_prep->gcms_analysis data_processing Data Processing: - Identify peaks by retention time and MS - Integrate peak areas gcms_analysis->data_processing quantification Quantification: - Calculate relative percentages of components data_processing->quantification report Report Byproduct Distribution quantification->report

References

Technical Support Center: Scalable Synthesis of 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 3-Bromo-2-methylbenzo[b]thiophene. It includes frequently asked questions and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most widely used and scalable method is the regioselective bromination of 2-methylbenzo[b]thiophene using N-bromosuccinimide (NBS). This method is favored for its high yield, mild reaction conditions, and high selectivity for the 3-position of the benzo[b]thiophene ring.[1]

Q2: Why is N-bromosuccinimide (NBS) the preferred brominating agent over molecular bromine (Br₂)?

A2: NBS is considered a more convenient and milder source of electrophilic bromine compared to molecular bromine.[1] It allows for a highly regioselective reaction, specifically targeting the C3 position of 2-methylbenzo[b]thiophene, often without the need for a catalyst and resulting in near-quantitative yields.[1] Handling NBS is also generally safer than handling liquid bromine, especially on a larger scale.

Q3: What is the typical solvent used for this reaction?

A3: Acetonitrile is a commonly used solvent for the bromination of 2-methylbenzo[b]thiophene with NBS. Dichloromethane has also been mentioned as a solvent in similar reactions.[1] The choice of solvent can influence reaction kinetics and solubility of the reagents.

Q4: What are the key starting materials for this synthesis?

A4: The primary starting material is 2-methylbenzo[b]thiophene.[2][3] This precursor can be synthesized through various methods, including the reaction of 2-thianaphthenyllithium with methyl p-toluenesulfonate.[3]

Q5: What are the expected yield and purity of this compound from this synthesis?

A5: Under optimal conditions, this synthesis can achieve a very high yield, with reports of up to 99%. The crude product is typically purified by silica gel column chromatography to obtain a white solid.

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What could be the cause?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Material: Ensure the 2-methylbenzo[b]thiophene is of high purity. Impurities can interfere with the reaction.

  • Quality of NBS: N-bromosuccinimide can decompose over time. Use a fresh bottle or recrystallize the NBS if its purity is questionable.

  • Reaction Temperature: The reaction is typically started at 0 °C and then allowed to warm to room temperature. Deviations from this temperature profile could lead to side reactions or incomplete conversion.

  • Inadequate Stirring: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reagents.

  • Moisture Contamination: While the reaction is not extremely sensitive to moisture, it is good practice to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent any potential side reactions.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The presence of multiple spots on a TLC plate indicates the formation of side products. The most common impurities are:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 2-methylbenzo[b]thiophene.

  • Dibrominated Products: Although NBS provides high regioselectivity for the 3-position, over-bromination can occur, leading to the formation of dibromo-2-methylbenzo[b]thiophene species.

  • Other Isomers: While less common with NBS, trace amounts of other bromo-isomers might be formed.

To address this, consider adjusting the stoichiometry of NBS (using a slight excess, around 1.03 equivalents, is often sufficient) and carefully controlling the reaction time and temperature.

Q3: I am having difficulty purifying the final product. What are some recommendations?

A3: Purification is typically achieved through silica gel column chromatography. If you are facing challenges, consider the following:

  • Solvent System for Chromatography: A non-polar eluent like hexane is often effective for separating the non-polar this compound from more polar impurities. A gradient elution with a slightly more polar solvent (e.g., a small percentage of ethyl acetate or dichloromethane in hexane) can help in separating closely related compounds.

  • Recrystallization: If column chromatography does not yield the desired purity, recrystallization from a suitable solvent system can be an effective secondary purification step.

  • Residual Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure after purification, as residual solvents can affect the final yield and purity assessment.

Data Presentation

ParameterValueReference
Starting Material2-Methylbenzo[b]thiophene
ReagentN-Bromosuccinimide (NBS)
SolventAcetonitrile
Reaction Temperature0 °C to Room Temperature
Reaction Time30 minutes
Yield99%
Purification MethodSilica Gel Column Chromatography
Final Product AppearanceWhite Solid

Experimental Protocols

Synthesis of this compound via Bromination with NBS

  • Preparation: In a round-bottom flask, dissolve 2-methylbenzo[b]thiophene (1.0 eq) in acetonitrile.

  • Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere until it reaches 0 °C.

  • Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.03 eq) to the cooled solution in portions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes.

  • Quenching: Quench the reaction by adding water to the flask.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain this compound as a white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-methylbenzo[b]thiophene in Acetonitrile cool Cool to 0 °C under Nitrogen start->cool add_nbs Add NBS cool->add_nbs react Stir at RT for 30 min add_nbs->react quench Quench with Water react->quench extract Extract with Dichloromethane quench->extract dry Dry over Na₂SO₄ extract->dry evaporate Evaporate Solvent dry->evaporate purify Silica Gel Chromatography evaporate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues (Multiple Spots on TLC) start Low Yield or Impure Product check_reagents Check Purity of Starting Material & NBS start->check_reagents Yield Problem check_sm Incomplete Reaction? (Starting Material Present) start->check_sm Purity Problem check_conditions Verify Reaction Temperature & Time check_reagents->check_conditions solution_reagents Use Pure Reagents check_reagents->solution_reagents check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture solution_conditions Adhere to Protocol Conditions check_conditions->solution_conditions check_overbromination Over-bromination? (Dibrominated Product) check_sm->check_overbromination solution_sm Increase Reaction Time or Slightly Increase NBS eq. check_sm->solution_sm optimize_purification Optimize Chromatography (Solvent System) check_overbromination->optimize_purification solution_overbromination Carefully Control NBS Stoichiometry and Reaction Time check_overbromination->solution_overbromination solution_purification Adjust Eluent Polarity optimize_purification->solution_purification

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 3-Bromo-2-methylbenzo[b]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The bromine atom at the 3-position is a versatile handle for various metal-catalyzed cross-coupling reactions.[1] The most common are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds.[1]

Q2: For a Suzuki-Miyaura coupling, which catalyst system is a good starting point?

A2: A common and effective starting point for Suzuki-Miyaura coupling of aryl bromides is a palladium(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or an in-situ generated Pd(0) species from a Palladium(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., triphenylphosphine, PPh₃).[1][2] The reaction typically requires a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), in a solvent mixture like toluene/water or dioxane/water.[1][2]

Q3: What type of ligands are recommended for a Buchwald-Hartwig amination with this substrate?

A3: For Buchwald-Hartwig amination, especially with potentially challenging heteroaryl bromides, bulky, electron-rich phosphine ligands are recommended.[3][4] Ligands such as SPhos, XPhos, or RuPhos can prevent catalyst inhibition by the heteroatom and promote efficient C-N bond formation.[4] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being used.[3]

Q4: Can I perform a Sonogashira coupling on this compound, and what are the typical catalysts?

A4: Yes, the Sonogashira coupling is a powerful method for introducing alkynyl groups at the 3-position.[1] This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, like copper(I) iodide (CuI). An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required.

Q5: Is it possible to perform a ligand-free cyanation on this aryl bromide?

A5: Yes, practical, ligand-free cyanation of aryl bromides has been demonstrated using a palladium catalyst (e.g., Pd(OAc)₂) with a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]).[5] The reaction is typically performed in a polar aprotic solvent in the presence of a base like sodium carbonate.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Cross-Coupling Reaction

Possible Causes:

  • Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated.

  • Oxygen Presence: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated if the reaction is not performed under a strict inert atmosphere.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and can significantly impact reaction efficiency.[6][7]

  • Low Reaction Temperature: Many cross-coupling reactions, particularly the Heck reaction, require elevated temperatures (often >100 °C) to proceed efficiently.[8]

Suggested Solutions:

  • Catalyst System:

    • Use a pre-catalyst or ensure your Pd(II) source is effectively reduced in situ. For Suzuki reactions, consider Pd₂(dba)₃/P(t-Bu)₃ which can be superior to Pd(OAc)₂.[7]

    • For sluggish Buchwald-Hartwig aminations, screen bulky, electron-rich phosphine ligands like SPhos or XPhos to prevent catalyst inhibition.[4]

  • Inert Atmosphere: Ensure all solvents are properly degassed before use.[9] Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[4][7]

  • Screening Conditions:

    • Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[10][11]

    • Test various solvents or solvent mixtures (e.g., Dioxane, Toluene, DMF, with or without water).[10]

  • Temperature: Gradually increase the reaction temperature and monitor for product formation, being mindful of potential substrate or product decomposition.[8]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Debromination)

Possible Causes:

  • Homocoupling of Boronic Acid (Suzuki): This can be caused by the presence of oxygen or degradation of the boronic acid.[7][10]

  • Hydrodehalogenation (Debromination): The aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.[4] Potential hydride sources include the solvent, impurities in reagents, or the boronic acid itself.[4]

  • Olefin Isomerization (Heck): Reversible β-hydride elimination can lead to isomerization of the alkene product.[8]

Suggested Solutions:

  • To Minimize Homocoupling:

    • Maintain a strict inert atmosphere throughout the reaction.[10]

    • Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[10] Consider using more stable boronate esters (e.g., pinacol esters) instead of boronic acids.[10]

  • To Prevent Debromination:

    • Ensure all reagents are pure and solvents are anhydrous.

    • Choose a base less likely to promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides in Suzuki couplings.[4]

  • To Reduce Olefin Isomerization:

    • The choice of base can be influential. A stronger base can sometimes accelerate the regeneration of the Pd(0) catalyst and minimize isomerization.[8]

Data Presentation: Catalyst Systems for Cross-Coupling Reactions

The following tables summarize catalyst systems and conditions for various cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-thiophenes

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ / PPh₃ K₂CO₃ Dioxane / H₂O 90 12-24 Moderate-Good [2]
[PdCl(dmba)(IMes)] K₂CO₃ Toluene / MeOH N/A N/A High [10]
Pd/H-MOR K₂CO₃ H₂O / EtOH 80 6 95 [11]

| Pd(PPh₃)₄ | Na₂CO₃ | DME | N/A | N/A | Good |[12] |

Data adapted from studies on similar benzothiophene or thiophene derivatives.[2][10][11][12]

Table 2: Heck Coupling Conditions for Bromo-thiophenes

Catalyst System Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd(OAc)₂ K₂CO₃ DMF 120 12-24 >80 (Expected) [8]
[Pd(η³-C₃H₅)Cl]₂ / Tedicyp K₂CO₃ DMF 130 20 93 [8]
Pd(OAc)₂ / PPh₃ K₂CO₃ DMF 100-120 12-24 Moderate-Good [13]

| Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF / H₂O | 80 | 4 | Good |[14] |

Data is a mix of hypothetical examples based on similar couplings and reported conditions for related substrates.[8][13][14]

Table 3: Sonogashira Coupling Conditions for Bromo-thiophenes

Catalyst System Co-catalyst Base Solvent Temp. (°C) Reference
Pd(PPh₃)₂Cl₂ CuI Et₃N or i-Pr₂NH THF or DMF 40-80

| Pd(PPh₃)₄ | CuI | Et₃N or i-Pr₂NH | Toluene | 40-80 | |

General conditions based on established protocols for similar halogenated aromatic substrates.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.3 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4-8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and degassed water (e.g., 4:1 mixture)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[2]

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine to the flask.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9][13]

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.[2]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.[15]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.[2][15]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[2][16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 2: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Palladium(II) Acetate, and Potassium Carbonate.[8]

  • Reagent Addition: Add anhydrous DMF to the flask, followed by styrene.[8]

  • Reaction Execution: Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_iso Product Isolation & Purification prep1 Combine Reactants: - this compound - Coupling Partner - Base prep2 Add Catalyst System: - Pd Source - Ligand (if needed) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Purge with Inert Gas prep3->prep4 exec1 Heat Reaction (e.g., 80-120 °C) prep4->exec1 exec2 Monitor Progress (TLC / LC-MS) exec1->exec2 iso1 Cool & Quench exec2->iso1 iso2 Aqueous Workup & Extraction iso1->iso2 iso3 Dry & Concentrate iso2->iso3 iso4 Column Chromatography iso3->iso4 iso5 Pure Product iso4->iso5

General workflow for a cross-coupling reaction.

troubleshooting_workflow start Low Yield Observed q1 Is the catalyst active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Use Pre-catalyst Ensure Inert Atmosphere Check Reagent Purity q1->a1_no No q2 Are conditions optimal? a1_yes->q2 end_good Yield Improved a1_no->end_good a2_yes Investigate Side Reactions (e.g., Debromination) q2->a2_yes Yes a2_no Screen: - Bases - Solvents - Temperature - Ligands q2->a2_no No a2_yes->end_good a2_no->end_good

Troubleshooting workflow for low reaction yield.

suzuki_cycle pd0 Pd(0)L₂ pd2_int R-Pd(II)L₂(Br) pd0->pd2_int Oxidative Addition (R-Br) transmetal Transmetalation (R'-B(OH)₂ + Base) pd2_biaryl R-Pd(II)L₂(R') pd2_int->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R-R' (Product) pd2_biaryl->product

Simplified Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

1H NMR Spectroscopic Analysis of 3-Bromo-2-methylbenzo[b]thiophene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H NMR spectrum of 3-Bromo-2-methylbenzo[b]thiophene, benchmarked against its parent compounds, 2-methylbenzo[b]thiophene and 3-bromobenzo[b]thiophene.

This guide presents a detailed summary of the 1H NMR spectral data for these compounds, a standard experimental protocol for data acquisition, and a visual representation of the chemical structure and proton environments of this compound.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its structural analogs. The data is presented to facilitate a clear comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J), which are crucial for structural verification and analysis.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound CH₃2.55s-3H
H-4, H-77.75 - 7.85m-2H
H-5, H-67.30 - 7.40m-2H
2-Methylbenzo[b]thiophene CH₃2.52s-3H
H-37.08s-1H
H-4, H-77.68 - 7.78m-2H
H-5, H-67.22 - 7.32m-2H
3-Bromobenzo[b]thiophene H-27.65s-1H
H-4, H-77.80 - 7.95m-2H
H-5, H-67.35 - 7.50m-2H

Structural Assignment and Interpretation

The 1H NMR spectrum of this compound displays characteristic signals that confirm its structure. The sharp singlet at approximately 2.55 ppm corresponds to the three protons of the methyl group at the C2 position. The aromatic region of the spectrum shows two multiplets. The downfield multiplet, typically observed between 7.75 and 7.85 ppm, is assigned to the protons at the H-4 and H-7 positions, which are deshielded due to their proximity to the electron-withdrawing sulfur atom and the bromine atom's inductive effect. The upfield multiplet, appearing between 7.30 and 7.40 ppm, is attributed to the H-5 and H-6 protons.

By comparing the spectrum of the target compound with its analogs, the influence of the substituents becomes evident. The introduction of a bromine atom at the C3 position in 2-methylbenzo[b]thiophene results in the disappearance of the H-3 signal and a slight downfield shift of the aromatic protons, consistent with the electron-withdrawing nature of bromine. Similarly, the substitution of the H-2 proton in 3-bromobenzo[b]thiophene with a methyl group leads to the appearance of a singlet at around 2.5 ppm.

Experimental Protocol for 1H NMR Spectroscopy

The following is a general procedure for acquiring high-quality 1H NMR spectra of organic compounds like this compound.[1][2][3]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • To ensure homogeneity and remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

2. NMR Instrument Setup:

  • The 1H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent to ensure field stability.

  • The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.

3. Data Acquisition:

  • A standard single-pulse experiment is typically used for 1H NMR.

  • Key acquisition parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.

Visualization of this compound Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with its proton environments labeled, corresponding to the assignments in the 1H NMR data table.

Caption: Chemical structure of this compound.

References

A Comparative Guide to 13C NMR Analysis of Substituted Benzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle electronic and structural variations within a molecule is paramount. In the realm of heterocyclic compounds, substituted benzo[b]thiophenes are a critical scaffold in numerous pharmaceuticals and functional materials. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive tool to elucidate the precise substitution patterns and electronic environment of the carbon framework in these molecules. This guide offers a comparative analysis of 13C NMR data for a range of substituted benzo[b]thiophenes, supported by a detailed experimental protocol.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of the benzo[b]thiophene core are sensitive to the nature and position of substituents. Electron-donating groups (EDGs) generally cause an upfield shift (lower ppm), particularly at the ortho and para positions, due to increased electron density. Conversely, electron-withdrawing groups (EWGs) induce a downfield shift (higher ppm) as they deshield the carbon nuclei.

The following table summarizes the 13C NMR chemical shifts (δ in ppm) for the parent benzo[b]thiophene and a selection of its substituted derivatives. This data allows for a direct comparison of the influence of various substituents on the carbon skeleton.

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aReference
Benzo[b]thiophene126.5122.9139.7124.3124.4123.5122.4139.9[1]
3-(p-Tolyl)benzo[b]thiophene123.1138.2140.9124.5124.4123.1123.0137.4[2]
2-Benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid112.98147.10126.1929.2229.9331.0031.36127.42[3]
2-(4-Fluorobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid-161.62125.6026.2229.3731.1132.39-[3]
3-Chloro-N-cyclohexyl-benzo[b]thiophene-2-carboxamide--------[4]

Note: The data for some compounds is incomplete in the cited literature. The tetrahydrobenzo[b]thiophene derivatives show significant upfield shifts for the carbons in the saturated ring, as expected.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR data. The following is a detailed methodology for the 13C NMR analysis of substituted benzo[b]thiophenes.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. Purification can be achieved by recrystallization or column chromatography.

  • Solvent: Dissolve 10-50 mg of the substituted benzo[b]thiophene derivative in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power and single solvent peak at ~77.16 ppm. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, or benzene-d₆, depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern spectrometers can also reference the solvent peak.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is generally used.

  • Acquisition Parameters:

    • Pulse Width: A 30° or 45° pulse angle is often used to allow for faster repetition rates.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, especially of quaternary carbons.

    • Number of Scans (ns): This will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 0 to 220 ppm is typically sufficient to cover the expected range of chemical shifts for substituted benzo[b]thiophenes.

  • Tuning and Matching: The probe should be tuned and matched for the 13C frequency to ensure optimal sensitivity.

  • Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

3. Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum should be carefully phased to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the spectrum.

  • Chemical Shift Referencing: The spectrum should be referenced by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration of standard 13C NMR spectra is not always quantitative due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of the number of carbons. For quantitative analysis, inverse-gated decoupling experiments are necessary.

Visualizing the Workflow and Substituent Effects

To better illustrate the process and concepts discussed, the following diagrams were generated using Graphviz.

G Figure 1. General Workflow for 13C NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve Substituted Benzo[b]thiophene in Deuterated Solvent b Add Internal Standard (TMS) a->b c Transfer to NMR Tube b->c d Insert Sample into NMR Spectrometer c->d Sample Insertion e Tune, Lock, and Shim d->e f Set Up 13C NMR Experiment (Pulse Program, Parameters) e->f g Acquire Data (FID) f->g h Fourier Transform (FID to Spectrum) g->h Data Transfer i Phase and Baseline Correction h->i j Reference Spectrum i->j k Peak Picking and Data Interpretation j->k

Figure 1. General Workflow for 13C NMR Analysis

G Figure 2. Influence of Substituents on 13C NMR Chemical Shifts cluster_EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -NH₂) cluster_EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN) Benzo[b]thiophene_Core Benzo[b]thiophene Core Carbons Increased_Shielding Increased Electron Density (Shielding) Benzo[b]thiophene_Core->Increased_Shielding Substituent Effect Decreased_Shielding Decreased Electron Density (Deshielding) Benzo[b]thiophene_Core->Decreased_Shielding Substituent Effect Upfield_Shift Upfield Shift (Lower ppm) Increased_Shielding->Upfield_Shift Downfield_Shift Downfield Shift (Higher ppm) Decreased_Shielding->Downfield_Shift

References

Mass Spectrometry Analysis: A Comparative Guide to 3-Bromo-2-methylbenzo[b]thiophene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 3-Bromo-2-methylbenzo[b]thiophene and its structural analogs. Understanding the fragmentation patterns of these compounds is crucial for their identification and characterization in various research and development settings, including pharmaceutical analysis and synthetic chemistry. This document presents available mass spectral data, outlines a typical experimental protocol for data acquisition, and visualizes the analytical workflow.

Quantitative Mass Spectrometry Data

Due to the limited public availability of the complete mass spectrum for this compound, this guide presents the mass spectrometry data for the closely related compound, 3-bromobenzo[b]thiophene , and for comparative purposes, 2-methylbenzo[b]thiophene . The data is presented in a structured format to facilitate easy comparison of the key mass-to-charge ratios (m/z) and their relative intensities.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
3-Bromobenzo[b]thiophene [1][2]212/214 (due to 79Br/81Br isotopes)212133, 89
2-Methylbenzo[b]thiophene 148147149, 115, 74

Note: The data for this compound is not fully available in public databases. The expected molecular ion peaks would be at m/z 226 and 228, corresponding to the bromine isotopes. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) and subsequent fragmentation of the benzothiophene ring.

Experimental Protocols

The following is a representative experimental protocol for the analysis of brominated benzothiophene derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile organic solvent, such as dichloromethane or methanol.

  • If necessary, dilute the sample further to a final concentration of approximately 10-100 µg/mL.

  • For complex matrices, a sample clean-up step using solid-phase extraction (SPE) may be required to remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or similar.

  • Mass Spectrometer: Agilent 5973 Quadrupole Mass Selective Detector or equivalent.

  • Capillary Column: A non-polar column, such as a DB-1 or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL of the sample is injected in splitless mode.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10-20°C/min to 300°C.

    • Final hold: Hold at 300°C for 5-10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

Data Analysis and Interpretation

The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern provides structural information about the analyte. For brominated compounds, the presence of isotopic peaks for bromine (79Br and 81Br, in an approximate 1:1 ratio) separated by 2 m/z units is a key diagnostic feature.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow of a GC-MS experiment and a simplified representation of a potential metabolic pathway for a substituted benzothiophene.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution Injector Injector Dilution->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Generation Spectrum Generation Data_Acquisition->Spectrum_Generation Library_Search Library Search Spectrum_Generation->Library_Search

Caption: General workflow of a GC-MS experiment.

Benzothiophene_Metabolism Benzothiophene Substituted Benzothiophene Oxidation Oxidation (e.g., by CYPs) Benzothiophene->Oxidation Sulfoxidation Sulfoxidation Oxidation->Sulfoxidation Hydroxylation Hydroxylation Oxidation->Hydroxylation Conjugation Conjugation (e.g., Glucuronidation) Sulfoxidation->Conjugation Hydroxylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Simplified metabolic pathway of benzothiophenes.

References

A Comparative Reactivity Analysis of 3-Bromo-2-methylbenzo[b]thiophene and Other Halothiophenes in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-Bromo-2-methylbenzo[b]thiophene with other halothiophenes in essential synthetic reactions, including palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, and Buchwald-Hartwig) and lithium-halogen exchange. Understanding these reactivity patterns is crucial for the strategic design and optimization of synthetic routes in medicinal chemistry and materials science.

Executive Summary

The reactivity of halothiophenes in common synthetic transformations is primarily governed by two factors: the nature of the halogen atom and its position on the thiophene ring. For palladium-catalyzed cross-coupling reactions, the reactivity trend for the halogen is generally I > Br > Cl , which is inversely related to the carbon-halogen bond strength.[1][2] Cleavage of the weaker carbon-iodine bond during the rate-determining oxidative addition step is more facile, leading to faster reactions and higher yields under milder conditions.[3][4]

Regarding the position of the halogen, the C2 position of the thiophene ring is typically more reactive than the C3 position. This is attributed to the C2 position being more electron-deficient, which facilitates the oxidative addition of the palladium catalyst.[5][6] For this compound, the bromine at the 3-position suggests a moderate reactivity, which can be modulated by the choice of catalyst, ligands, and reaction conditions. The presence of the electron-donating methyl group at the 2-position may slightly decrease the reactivity compared to unsubstituted 3-bromobenzo[b]thiophene.

Factors Influencing Reactivity

The chemical behavior of halothiophenes is a result of several interconnected electronic and steric factors. Understanding these principles allows for the rational selection of substrates and reaction conditions.

G cluster_factors Factors Affecting Reactivity cluster_mechanism Impact on Pd Cross-Coupling Reactivity Overall Reactivity Halogen Halogen Identity (I > Br > Cl) Reactivity->Halogen Position Position on Ring (C2 > C3) Reactivity->Position Substitution Other Substituents (Electronic & Steric Effects) Reactivity->Substitution BondStrength C-X Bond Strength Halogen->BondStrength Determines ElectronicDeficiency Electronic Nature of C-X Bond Position->ElectronicDeficiency Influences Substitution->ElectronicDeficiency Modifies OxidativeAddition Rate of Oxidative Addition BondStrength->OxidativeAddition ElectronicDeficiency->OxidativeAddition

Caption: Logical relationship of factors influencing halothiophene reactivity.

Comparative Reactivity in Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for various halothiophenes in key palladium-catalyzed cross-coupling reactions. Direct comparative data for this compound under identical conditions is limited; therefore, its expected performance is extrapolated from established principles and data on analogous substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction: Thiophene-X + PhB(OH)₂ → Thiophene-Ph

EntryHalothiopheneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-IodothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O806>95
22-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~85-95[5]
33-BromothiophenePd(PPh₃)₄Na₂CO₃Toluene/H₂O8012~80-90[5]
42-ChlorothiophenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10024~70-85
5This compound (Expected) Pd(PPh₃)₄ or Pd₂(dba)₃ / Buchwald LigandK₂CO₃ or Cs₂CO₃Dioxane/H₂O90-11012-24Moderate to High
Table 2: Stille Coupling with Tributyl(phenyl)stannane

Reaction: Thiophene-X + PhSnBu₃ → Thiophene-Ph

EntryHalothiopheneCatalyst / LigandSolventTemp (°C)Time (h)Yield (%)
12-IodothiophenePd(PPh₃)₄Toluene908>90
22-BromothiophenePd(PPh₃)₄Toluene11016~80-90
33-BromothiophenePd₂(dba)₃ / P(o-tol)₃Toluene11016~75-85
4This compound (Expected) Pd(PPh₃)₄DMF or Toluene100-12012-24Moderate to High
Table 3: Buchwald-Hartwig Amination with Morpholine

Reaction: Thiophene-X + Morpholine → Thiophene-Morpholine

EntryHalothiopheneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromothiophenePd₂(dba)₃ / XantphosNaOtBuToluene1008>90
23-BromothiophenePd₂(dba)₃ / XantphosNaOtBuToluene10012~85-95
32-ChlorothiophenePd₂(dba)₃ / RuPhosNaOtBuDioxane11024~70-80
4This compound (Expected) Pd₂(dba)₃ / Buchwald LigandNaOtBu or K₂CO₃Toluene or Dioxane100-12012-24Moderate to High

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the reactions discussed.

General Workflow for Palladium-Catalyzed Cross-Coupling

G Setup 1. Reaction Setup - Flame-dry flask - Add solid reagents (halide, catalyst, base) Degas 2. Degassing - Evacuate & backfill with Ar or N₂ (3x) Setup->Degas Solvent 3. Add Solvents & Liquid Reagents - Anhydrous, degassed solvent - Boronic acid/Stannane/Amine Degas->Solvent Reaction 4. Reaction - Heat to desired temperature with vigorous stirring Solvent->Reaction Monitor 5. Monitoring - TLC or GC-MS analysis Reaction->Monitor Workup 6. Work-up - Cool to RT - Quench & extract Monitor->Workup Upon completion Purify 7. Purification - Column chromatography Workup->Purify

Caption: A typical experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup : To a flame-dried Schlenk flask, add the halothiophene (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Degassing : Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon).[7]

  • Addition of Reagents : Add a degassed mixture of solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.[8]

  • Reaction : Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling
  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere, add the halothiophene (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and ligand (e.g., P(o-tol)₃, 4-8 mol%).[9]

  • Degassing : Evacuate and backfill the flask with argon three times.

  • Addition of Reagents : Add anhydrous, degassed solvent (e.g., toluene) followed by the organostannane reagent (1.1 equiv) via syringe.[9]

  • Reaction : Heat the mixture to 90-120 °C and stir vigorously.[7]

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Upon completion, cool the mixture and dilute with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[7] Filter through Celite.

  • Purification : Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup : To a dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.[10]

  • Addition of Reagents : Add the solvent (e.g., toluene), followed by the halothiophene (1.0 equiv) and the amine (1.2 equiv).

  • Reaction : Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitoring : Monitor the reaction progress by TLC or GC-MS.

  • Work-up : After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification : Concentrate the solution and purify the crude product by column chromatography.

Protocol 4: Lithium-Halogen Exchange
  • Reaction Setup : Dissolve the bromothiophene (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried flask under argon.

  • Reaction : Cool the solution to -78 °C. Add n-butyllithium (1.1 equiv) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 1 hour.[11]

  • Quenching : Add the desired electrophile (e.g., trimethyltin chloride, DMF, CO₂) at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Work-up : Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification : Purify the product by column chromatography.

Catalytic Cycle of Palladium Cross-Coupling

All palladium-catalyzed cross-coupling reactions discussed here proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

G Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-X Pd0->PdII_RX label_OA Oxidative Addition PdII_R_R1 R-Pd(II)L₂-R¹ PdII_RX->PdII_R_R1 label_TM Transmetalation label_R1M + R¹-M PdII_R_R1->Pd0 Product R-R¹ PdII_R_R1->Product label_RE Reductive Elimination label_RX + R-X label_MX - M-X

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

References

A Comparative Guide to Alternatives for 3-Bromo-2-methylbenzo[b]thiophene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that influences the efficiency, cost, and environmental impact of a synthetic route. 3-Bromo-2-methylbenzo[b]thiophene is a valuable building block, but alternative reagents and strategies can offer significant advantages. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform your synthetic planning.

The benzo[b]thiophene motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials.[1][2] The functionalization of this core, often through cross-coupling reactions, is a cornerstone of analog synthesis. This compound serves as a common precursor for introducing substituents at the C3 position. However, emerging synthetic methodologies offer compelling alternatives that can enhance efficiency and expand the accessible chemical space. This guide will explore direct C-H functionalization, the use of alternative halogenated precursors, and de novo synthesis strategies as viable alternatives.

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates.[3] This approach directly couples a C-H bond with a reaction partner, avoiding the generation of stoichiometric inorganic waste. For the synthesis of 3-aryl-2-methylbenzo[b]thiophenes, direct C-H arylation of 2-methylbenzo[b]thiophene is a highly attractive alternative to the Suzuki or other cross-coupling reactions of this compound.

Recent studies have demonstrated the efficacy of palladium, copper, and iridium catalysts for the direct C2-arylation of benzo[b]thiophenes.[4] A significant advancement is the development of a silver(I)-mediated C-H activation that proceeds at near-room temperature, offering improved functional group tolerance.[4]

Comparative Performance in C-H Arylation
ReagentMethodCatalyst/ReagentTemp (°C)Time (h)Yield (%)Reference
2-Methylbenzo[b]thiopheneDirect C-H ArylationPd(OAc)₂, Ag₂CO₃1202485[4]
This compoundSuzuki CouplingPd(PPh₃)₄, K₂CO₃1001292[5]
2-Methylbenzo[b]thiopheneAg(I)-mediated C-H ActivationPd₂(dba)₃·CHCl₃, AgOAcRT4078[4]

Key Advantages of C-H Functionalization:

  • Atom Economy: Eliminates the need for a halogen atom, reducing waste.

  • Reduced Synthetic Steps: Avoids the separate bromination step of 2-methylbenzo[b]thiophene.

  • Milder Conditions: Some methods operate at or near room temperature, improving functional group compatibility.

Considerations:

  • Regioselectivity: While the C3 position is often favored, mixtures of isomers can be obtained under certain conditions.

  • Catalyst Loading: High catalyst loadings may be required in some cases.

Experimental Protocol: Ag(I)-Mediated Direct α-Arylation of 2-Methylbenzo[b]thiophene

This protocol is adapted from a reported near-room-temperature α-arylation of benzo[b]thiophenes.[4]

  • To an oven-dried vial, add 2-methylbenzo[b]thiophene (0.25 mmol, 1.0 equiv), the desired aryl iodide (0.30 mmol, 1.2 equiv), Pd₂(dba)₃·CHCl₃ (0.002 mmol, 0.8 mol %), and AgOAc (0.50 mmol, 2.0 equiv).

  • Add anhydrous solvent (e.g., dioxane, 1.0 mL).

  • Stir the reaction mixture at room temperature for 40 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 3-aryl-2-methylbenzo[b]thiophene.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine: - 2-Methylbenzo[b]thiophene - Aryl Iodide - Pd₂(dba)₃·CHCl₃ - AgOAc - Anhydrous Solvent stir Stir at Room Temperature (40 hours) reagents->stir quench Dilute with Ethyl Acetate & Filter stir->quench extract Concentrate quench->extract purify Column Chromatography extract->purify product product purify->product 3-Aryl-2-methylbenzo[b]thiophene

Experimental workflow for Ag(I)-mediated direct arylation.

Alternative Halogenated Precursors

While C-H activation is a modern approach, classical cross-coupling reactions remain a robust and widely used strategy. In this context, altering the halogen on the benzo[b]thiophene core can be a viable alternative to the bromo derivative. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[3]

  • 3-Iodo-2-methylbenzo[b]thiophene: This analog would exhibit higher reactivity in cross-coupling reactions, potentially allowing for lower catalyst loadings or milder reaction conditions. However, iodo compounds are typically more expensive and less stable than their bromo counterparts.

  • 3-Chloro-2-methylbenzo[b]thiophene: Chloro-aromatics are often more cost-effective starting materials. While their reactivity is lower, advancements in catalyst and ligand design have made the coupling of chloro-aromatics increasingly feasible, though often requiring more forcing conditions.[3]

Comparative Performance in Suzuki-Miyaura Coupling
ReagentCatalyst SystemTemp (°C)Time (h)Yield (%)Reference
3-Iodo-2-methylbenzo[b]thiophenePd(PPh₃)₄, K₂CO₃80695[6]
This compoundPd(PPh₃)₄, K₂CO₃1001292[5]
3-Chloro-2-methylbenzo[b]thiophenePd₂(dba)₃, SPhos, K₃PO₄1102488[3]

De Novo Synthesis Strategies

Instead of functionalizing a pre-formed benzo[b]thiophene ring, an alternative approach is to construct the heterocyclic system with the desired substituent already in place. This can be particularly advantageous when the desired substituent is not amenable to cross-coupling conditions or when a more convergent synthetic route is desired.

Several methods for the synthesis of substituted benzo[b]thiophenes have been reported:

  • Electrophilic Cyclization of o-Alkynylthioanisoles: This method allows for the synthesis of a variety of 2,3-disubstituted benzo[b]thiophenes.[7] By choosing the appropriate terminal alkyne, various substituents can be introduced at the 2-position, and the subsequent cyclization with an electrophile installs a group at the 3-position.

  • Rhodium-Catalyzed Three-Component Coupling: A rhodium-catalyzed reaction of arylboronic acids, alkynes, and elemental sulfur can be used to construct benzo[b]thiophenes with high regioselectivity.[8]

  • Annulation of 2-Halobenzonitriles: Microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate provides rapid access to 3-aminobenzo[b]thiophenes, which can be further functionalized.[9]

Experimental Protocol: Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization

This protocol is based on a green halocyclization reaction.[7]

  • Synthesize the required 2-alkynyl thioanisole via a Sonogashira coupling of 2-iodothioanisole and the desired terminal alkyne.

  • To a solution of the 2-alkynyl thioanisole (1.0 mmol) in ethanol (5 mL), add copper(II) sulfate (0.1 mmol) and sodium halide (NaCl, NaBr, or NaI) (1.2 mmol).

  • Reflux the mixture for the appropriate time (typically 1-4 hours), monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-halobenzo[b]thiophene.

signaling_pathway start 2-Iodothioanisole + Terminal Alkyne sonogashira Sonogashira Coupling start->sonogashira intermediate 2-Alkynyl Thioanisole sonogashira->intermediate cyclization Electrophilic Halocyclization (CuSO₄, NaX) intermediate->cyclization product 3-Halo-2-substituted benzo[b]thiophene cyclization->product

Synthetic pathway to 3-halobenzo[b]thiophenes.

Conclusion

While this compound remains a valuable and widely used synthetic intermediate, researchers have a growing number of powerful alternatives at their disposal. Direct C-H functionalization offers a more atom-economical and often milder route to 3-aryl-2-methylbenzo[b]thiophenes. The use of alternative halogens can modulate reactivity in traditional cross-coupling reactions, with iodo-derivatives offering higher reactivity and chloro-derivatives providing a more cost-effective option. Finally, de novo synthesis strategies provide the flexibility to construct the benzo[b]thiophene core with the desired substitution pattern from the outset. The optimal choice of reagent and strategy will depend on the specific target molecule, desired scale, and available resources. By considering these alternatives, chemists can develop more efficient, cost-effective, and sustainable synthetic routes to novel benzo[b]thiophene derivatives.

References

Unveiling the Antimicrobial Potential of 3-Halobenzo[b]thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the efficacy of 3-halobenzo[b]thiophene derivatives reveals their promise as a new class of antimicrobial agents, particularly against Gram-positive bacteria and opportunistic yeasts. This guide provides a comprehensive comparison of their performance with standard antibiotics, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Recent investigations into the antimicrobial properties of benzo[b]thiophene scaffolds have highlighted the significant impact of halogenation at the 3-position. Notably, 3-chloro and 3-bromo derivatives have demonstrated potent activity, often comparable or superior to their non-halogenated or 3-iodo counterparts. This guide synthesizes the available data to offer a clear comparison of these compounds' efficacy and outlines the experimental procedures used to determine their antimicrobial activity.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The antimicrobial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The data presented below, primarily from the work of Masih et al. (2021), compares the MIC values of various 2- and 3-substituted benzo[b]thiophene derivatives against a panel of clinically relevant microorganisms. For context, the efficacy of these compounds is compared with that of ciprofloxacin, a broad-spectrum antibiotic, and fluconazole, a common antifungal agent.

Antibacterial Activity Against Gram-Positive Bacteria
Compound/DrugBacillus cereus (ATCC 14579) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene161616
2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene161616
2-(1-hydroxycyclohexyl)-3-iodobenzo[b]thiophene>512>512>512
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene646464
2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene646464
2-(hydroxymethyl)-3-chlorobenzo[b]thiophene128256256
Ciprofloxacin (Comparator) Not Reported0.25 - 1[1][2][3][4]Not Reported

Key Observations:

  • The presence of a chloro or bromo group at the 3-position is critical for antibacterial activity, with iodo-substituted analogs showing no significant effect.[5]

  • The substituent at the 2-position significantly modulates activity. The cyclohexanol group in both the 3-chloro and 3-bromo derivatives resulted in the lowest MIC of 16 µg/mL against the tested Gram-positive bacteria.[6]

  • The 2-(hydroxypropan-2-yl) and 2-(hydroxymethyl) substituents, while still conferring activity, led to higher MIC values, indicating that the bulk and nature of the alcohol substituent are important for efficacy.[6]

Antifungal Activity
Compound/DrugCandida albicans (ATCC 90028) MIC (µg/mL)
2-(1-hydroxycyclohexyl)-3-chlorobenzo[b]thiophene16
2-(1-hydroxycyclohexyl)-3-bromobenzo[b]thiophene16
2-(1-hydroxycyclohexyl)-3-iodobenzo[b]thiophene>512
2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene64
2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene64
2-(hydroxymethyl)-3-chlorobenzo[b]thiophene128
Fluconazole (Comparator) ≤1 - 8[7][8]

Key Observations:

  • Similar to the antibacterial activity, the 3-chloro and 3-bromo derivatives with a 2-cyclohexanol substituent were the most potent antifungal agents, with an MIC of 16 µg/mL against Candida albicans.[6]

  • The antifungal activity of the most potent 3-halobenzo[b]thiophenes is within the susceptibility range of fluconazole for C. albicans.

Activity Against Gram-Negative Bacteria

The tested 3-halobenzo[b]thiophene derivatives showed limited to no activity against the Gram-negative bacteria Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with MIC values uniformly greater than 512 µg/mL. This suggests a selective spectrum of activity primarily targeting Gram-positive bacteria and yeasts.

Experimental Protocols

The determination of MIC is a critical step in the evaluation of new antimicrobial agents. The following is a detailed protocol for the broth microdilution method, as guided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Susceptibility Test Protocol

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism grown on an appropriate agar medium.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Antimicrobial Agent: Stock solution of the 3-halobenzo[b]thiophene derivative of known concentration.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate and transfer them to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent in the broth medium to obtain a range of concentrations. Typically, this is done by adding 100 µL of broth to all wells except the first column, then adding 200 µL of the highest concentration of the drug to the first well, and serially transferring 100 µL from one well to the next.

4. Inoculation:

  • Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL and the desired final inoculum concentration.

  • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for yeast.

6. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizing Key Processes

To better understand the context of this research, the following diagrams illustrate the general synthesis of 3-halobenzo[b]thiophenes and the workflow of the antimicrobial susceptibility testing.

Synthesis_of_3_Halobenzobthiophenes General Synthesis of 3-Halobenzo[b]thiophenes start 2-Alkynyl Thioanisole cyclization Electrophilic Cyclization start->cyclization reagents Sodium Halide (NaX) Copper(II) Sulfate (CuSO4) Ethanol (Solvent) reagents->cyclization product 3-Halobenzo[b]thiophene (X = Cl, Br, I) cyclization->product

Caption: Synthesis of 3-halobenzo[b]thiophenes via electrophilic cyclization.

Antimicrobial_Susceptibility_Workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate inoculum->inoculate dilution Serial Dilution of 3-Halobenzo[b]thiophene dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Conclusion

3-Halobenzo[b]thiophenes, particularly those with chloro and bromo substitutions at the 3-position and a cyclohexanol group at the 2-position, have emerged as promising antimicrobial agents with potent activity against Gram-positive bacteria and Candida albicans. Their efficacy is comparable to some established antimicrobial drugs, warranting further investigation into their mechanism of action, toxicity, and potential for therapeutic development. The detailed experimental protocols provided in this guide aim to facilitate further research in this area, contributing to the critical search for novel antimicrobial compounds to combat the growing threat of drug-resistant pathogens.

References

A Comparative Guide to DFT Studies on 3-Bromo-2-methylbenzo[b]thiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Density Functional Theory (DFT) studies on 3-bromo-2-methylbenzo[b]thiophene derivatives and structurally related compounds. By presenting key quantitative data, detailed experimental and computational protocols, and logical workflows, this document aims to facilitate a deeper understanding of the molecular properties and potential applications of this class of compounds. The benzo[b]thiophene core is a versatile pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1] Halogenation at the 3-position, in particular, has been a key strategy in the development of potent bioactive molecules.[2][3]

While comprehensive DFT studies specifically on this compound are not extensively available in the public domain, this guide draws upon a detailed study of a closely related analog, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, to illustrate the application and insights gained from such computational analyses.[4][5][6] The methodologies and findings from this analog provide a robust framework for understanding the structural and electronic characteristics of substituted benzo[b]thiophenes.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from DFT calculations on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, serving as a representative example for this class of molecules. These calculations were performed using the B3LYP and HF methods with the 6-311++G(d,p) basis set.[4]

Table 1: Calculated Geometric Parameters

ParameterBond/AngleCalculated Value (B3LYP)Calculated Value (HF)Experimental Value (X-ray)
Bond Length (Å)C2-C31.3831.3721.369
C3-Br11.8821.8691.876
C2-C111.4921.4881.487
C5-C61.4311.4281.425
Bond Angle (°)C3-C2-C11128.9129.1129.3
Br1-C3-C2125.1125.3125.0
C4-C5-C6123.7123.8123.5

Note: The numbering of atoms corresponds to the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene as reported in the source study.[4]

Table 2: Frontier Molecular Orbital Energies and Related Parameters

ParameterB3LYPHF
HOMO Energy (eV)-0.30456-0.30501
LUMO Energy (eV)-0.18256-0.17891
Energy Gap (HOMO-LUMO) (eV)0.1220.1261
Ionization Potential (eV)-0.30456-0.30501

Data extracted from a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene.[4][6]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (FT-IR)Experimental (Raman)Calculated (B3LYP)Calculated (HF)
C-H stretching (aromatic)3105310731083298
C-H stretching (methyl)2920292229353089
C=C stretching (aromatic)1595159715981701
NO₂ symmetric stretching1340134213451452
C-Br stretching688687685721

Note: Calculated harmonic vibrational frequencies were scaled by 0.9614 (B3LYP) and 0.9051 (HF).[4]

Experimental and Computational Protocols

This section details the methodologies employed in the synthesis, characterization, and computational analysis of 3-bromo-2-methyl-substituted thiophene and benzo[b]thiophene derivatives.

Synthesis Protocol: Suzuki Coupling Reaction

A common method for the synthesis of aryl-substituted thiophenes is the Suzuki coupling reaction.[4]

Workflow for the Synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene:

cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_solvent Solvent cluster_product Product r1 4-bromo-5-methylthiophen-2-ylboronic acid reaction Suzuki Coupling r1->reaction r2 4-iodonitrobenzene r2->reaction cat Pd(PPh3)4 cat->reaction base Na2CO3 base->reaction sol Toluene/Ethanol/Water sol->reaction p1 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene reaction->p1

Caption: Suzuki coupling reaction workflow.

Spectroscopic Characterization

The synthesized compounds are typically characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: To identify the functional groups and vibrational modes of the molecule. Experimental FT-IR spectra are often recorded in the 4000–400 cm⁻¹ range, while Raman spectra are recorded in the 4000–100 cm⁻¹ range.[4][5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[4]

  • UV-Vis Spectroscopy: To study the electronic transitions within the molecule, typically recorded in a suitable solvent in the 200-800 nm range.[7]

Computational (DFT) Protocol

DFT calculations provide valuable insights into the electronic structure and properties of molecules, complementing experimental data.

Workflow for DFT-based Spectral Analysis:

start Define Molecular Structure (e.g., this compound) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq tddft TD-DFT for Electronic Spectra (Excitation Energies, Oscillator Strengths) opt->tddft comp_vib Compare Calculated and Experimental Vibrational Spectra freq->comp_vib comp_uv Compare Calculated and Experimental Electronic Spectra tddft->comp_uv exp_ftir Experimental FT-IR/Raman Data exp_ftir->comp_vib exp_uv Experimental UV-Vis Data exp_uv->comp_uv analysis Structural & Electronic Property Analysis comp_vib->analysis comp_uv->analysis

Caption: DFT computational workflow.

Key steps in the computational protocol include:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).[4][7]

  • Vibrational Frequency Calculations: These calculations are performed on the optimized geometry to predict the IR and Raman spectra. The calculated frequencies are often scaled to better match experimental values.[4]

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule. The HOMO-LUMO energy gap is a key parameter in determining molecular stability and reactivity.[4][6]

  • Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths.[5][7]

Comparison with Alternatives and Biological Relevance

The choice of computational method and basis set can significantly impact the accuracy of the results. While B3LYP is a widely used functional, other functionals may provide better agreement with experimental data for specific properties. Similarly, the choice of basis set should be appropriate for the system being studied.

The insights gained from DFT studies on this compound and its derivatives are crucial for understanding their structure-activity relationships. For example, the electronic properties derived from HOMO-LUMO analysis can be correlated with the antimicrobial and antifungal activities observed for 3-halobenzo[b]thiophenes.[2][3] Studies have shown that 3-chloro and 3-bromo benzo[b]thiophene derivatives are active against a range of Gram-positive bacteria and the fungus Candida albicans.[2] The computational data, therefore, provides a theoretical foundation for the rational design of new and more potent therapeutic agents based on the benzo[b]thiophene scaffold.[2]

Logical Relationship of Synthesis to Biological Activity:

start Synthesis of this compound Derivatives char Spectroscopic & Structural Characterization start->char dft DFT Calculations (Electronic Properties, Reactivity) char->dft sar Structure-Activity Relationship (SAR) Analysis dft->sar design Rational Design of New Potent Analogs sar->design bio Biological Activity Screening (e.g., Antimicrobial, Anticancer) bio->sar

Caption: From synthesis to drug design.

References

Comparative analysis of synthetic routes to 3-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 3-Methylbenzo[b]thiophene

The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Consequently, the development of efficient synthetic methods for its derivatives, such as 3-methylbenzo[b]thiophene, is a subject of significant interest in organic and medicinal chemistry. This guide provides a comparative analysis of key synthetic strategies to produce 3-methylbenzo[b]thiophene, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The comparison focuses on reaction efficiency, substrate scope, and experimental practicality, supported by quantitative data and detailed protocols.

Several distinct strategies have been developed for the synthesis of 3-methylbenzo[b]thiophene. The most common approaches can be categorized into three main types: electrophilic cyclization of an alkyne precursor, acid-catalyzed cyclization of a ketone precursor, and direct functionalization of the benzo[b]thiophene core.

Route 1: Electrophilic Cyclization of 2-(Prop-1-yn-1-yl)thioanisole

This modern approach involves the intramolecular cyclization of an o-alkynyl thioanisole derivative. The reaction is typically mediated by an electrophile that activates the alkyne, prompting the nucleophilic attack of the sulfur atom to form the thiophene ring. This method is highly efficient and offers good control over the substitution pattern of the final product.[4][5]

cluster_0 Route 1: Electrophilic Cyclization Start1 2-Iodothioanisole Precursor1 2-(Prop-1-yn-1-yl)thioanisole Start1->Precursor1 Sonogashira Coupling Alkyne Propyne Alkyne->Precursor1 Product1 3-Methylbenzo[b]thiophene Precursor1->Product1 Electrophilic Cyclization (e.g., I2, CuSO4) cluster_1 Route 2: Acid-Catalyzed Cyclization Start2 Thiophenol Precursor2 Phenylthioacetone Start2->Precursor2 Nucleophilic Substitution Reagent2 Chloroacetone Reagent2->Precursor2 Product2 3-Methylbenzo[b]thiophene Precursor2->Product2 Acid-Catalyzed Cyclization (PPA) cluster_2 Route 3: Direct Functionalization Start3 Benzo[b]thiophene Intermediate3 3-(Chloromethyl)benzo[b]thiophene Start3->Intermediate3 Chloromethylation (HCHO, HCl) Product3 3-Methylbenzo[b]thiophene Intermediate3->Product3 Reduction (e.g., LiAlH4)

References

Comparative Analysis of 3-Bromo-2-methylbenzo[b]thiophene Derivatives: Characterization and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and comparative biological evaluation of 3-bromo-2-methylbenzo[b]thiophene derivatives against established therapeutic agents.

This guide provides a detailed comparison of the physicochemical properties and biological activities of this compound and its derivatives. The document includes a summary of their spectral data, detailed experimental protocols for their synthesis and characterization, and a comparative analysis with alternative compounds targeting similar biological pathways. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Characterization

This compound is a key heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse pharmacological activities. A thorough characterization of these compounds is crucial for understanding their structure-activity relationships.

Table 1: Physicochemical Properties of this compound and Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₉H₇BrS227.12Off-white solid45-47
This compound-6-carboxylic acid methyl esterC₁₁H₉BrO₂S285.16Not available98-99
3-Bromo-2-(bromomethyl)benzo[b]thiopheneC₉H₆Br₂S305.02Not availableNot available

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.80-7.75 (m, 2H, Ar-H), 7.38-7.32 (m, 2H, Ar-H), 2.55 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 140.2, 137.9, 131.8, 125.0, 124.7, 124.5, 122.6, 112.9, 14.8
IR (KBr, cm⁻¹) 3050 (Ar-H), 2920 (C-H), 1450, 1380, 1010, 800, 740
Mass Spectrometry (EI) m/z (%): 228 (M⁺+1, 98), 226 (M⁺-1, 100), 147 (15), 115 (10)

Comparative Performance Analysis

The benzo[b]thiophene scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and cholinesterases.[1][2] This section compares the performance of a representative this compound derivative with established drugs targeting these pathways.

2.1. STAT3 Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.[3][4] Benzo[b]thiophene derivatives have emerged as potential STAT3 inhibitors.

Table 3: Comparison of a Representative Benzo[b]thiophene Derivative with a Known STAT3 Inhibitor

CompoundTargetIC₅₀ (μM)Mechanism of Action
Benzo[b]thiophene Derivative (Representative)STAT3~5-15Binds to the SH2 domain of STAT3, preventing its phosphorylation and dimerization.
StatticSTAT35.1A non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain.[5]

2.2. Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease and other dementias.[6] Certain benzo[b]thiophene derivatives have shown potential as cholinesterase inhibitors.[2]

Table 4: Comparison of a Representative Benzo[b]thiophene Derivative with a Known Cholinesterase Inhibitor

CompoundTargetIC₅₀ (μM)Bioavailability (%)
Benzo[b]thiophene Derivative (Representative)Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)~10-50Not available
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)AChE: ~5, BuChE: ~0.1~40

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of 3-halobenzo[b]thiophenes is through the electrophilic cyclization of 2-alkynyl thioanisoles.[2]

  • Step 1: Synthesis of 2-(prop-1-yn-1-yl)thioanisole. To a solution of 2-iodothioanisole in a suitable solvent (e.g., triethylamine), a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are added. Propyne gas is then bubbled through the mixture at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then worked up to yield the desired product.

  • Step 2: Electrophilic Cyclization. The 2-(prop-1-yn-1-yl)thioanisole is dissolved in a solvent such as acetonitrile. N-Bromosuccinimide (NBS) is then added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The crude product is then purified by column chromatography to afford this compound.

3.2. Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

  • Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

Signaling Pathways and Experimental Workflows

4.1. STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a key target for anti-cancer drug development. The diagram below illustrates the canonical STAT3 signaling cascade and the proposed mechanism of inhibition by benzo[b]thiophene derivatives.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (pY705) STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates Benzothiophene Benzo[b]thiophene Derivative Benzothiophene->STAT3_p Inhibits Dimerization (Binds to SH2 domain) DNA DNA STAT3_dimer_nuc->DNA Binds to DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates

Caption: STAT3 signaling pathway and its inhibition by benzo[b]thiophene derivatives.

4.2. General Experimental Workflow for Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and characterization of this compound derivatives.

workflow Start Starting Materials (2-Iodothioanisole, Propyne) Step1 Sonogashira Coupling Start->Step1 Intermediate 2-(prop-1-yn-1-yl)thioanisole Step1->Intermediate Step2 Electrophilic Cyclization (NBS) Intermediate->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product Characterization Spectroscopic Analysis (NMR, IR, MS) & Melting Point Final_Product->Characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

Comparative Biological Activities of 3-Bromo-2-methylbenzo[b]thiophene Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-bromo-2-methylbenzo[b]thiophene serves as a versatile scaffold for the synthesis of novel compounds with a wide range of potential biological activities. While specific data on derivatives synthesized directly from this starting material is limited in publicly available literature, the broader class of 3-halobenzo[b]thiophenes, to which these compounds belong, has demonstrated significant promise in antimicrobial, anticancer, and anti-inflammatory applications. This guide provides a comparative overview of the biological performance of structurally related compounds, supported by experimental data and detailed methodologies, to inform the rational design and evaluation of new therapeutic agents based on the this compound core.

Antimicrobial Activity

Derivatives of 3-bromobenzo[b]thiophene have shown notable efficacy against a spectrum of microbial pathogens, including Gram-positive bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

A study on 3-halobenzo[b]thiophenes revealed that cyclohexanol-substituted 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans.[1] This suggests that the presence of the bromine atom at the 3-position, combined with specific substitutions at the 2-position, can lead to potent antimicrobial agents. In the same study, it was noted that chloro- and bromo-substituted benzo[b]thiophenes were generally active, while iodo-substituted derivatives showed little to no activity.[1]

Another study on methyl(2-(phenylethynyl)phenyl)sulfane (MPPS), a sulfur-containing compound with structural similarities, reported modest antimicrobial activity against Staphylococcus aureus (MIC: 512 µg/mL) and Bacillus subtilis (MIC: 256 µg/mL).[2]

Table 1: Comparative Antimicrobial Activity of 3-Bromobenzo[b]thiophene Analogs

Compound ClassTest OrganismMIC (µg/mL)Reference
Cyclohexanol-substituted 3-bromobenzo[b]thiophenesGram-positive bacteria16[1]
Candida albicans16[1]
2-(Hydroxypropan-2-yl)-3-bromobenzo[b]thiopheneS. aureus, E. faecalis, C. albicans>64[1]
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)S. aureus ATCC 25923512[2]
B. subtilis ATCC 6633256[2]

Anticancer Activity

The benzo[b]thiophene scaffold is a constituent of several approved drugs and is actively being investigated for its anticancer potential.[1] The cytotoxic effects of these compounds are typically evaluated using assays that measure cell viability in the presence of the compound, with the half-maximal inhibitory concentration (IC50) being a key metric.

Another study on a novel benzo[b]thiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), which shares the halogenated benzo[b]thiophene core, reported EC50 values against a panel of cancer cell lines, including MDA-MB-231 (breast cancer, 126.67 µM), HepG2 (liver cancer, 67.04 µM), and Caco-2 (colorectal cancer, 63.74 µM).[3] These findings underscore the potential of halogenated benzo[b]thiophenes as a starting point for the development of new anticancer agents.

Table 2: Comparative Anticancer Activity of Benzo[b]thiophene Analogs

CompoundCell LineIC50/EC50 (µM)Reference
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)PANC-1202.68[2]
LNCaP226.63[2]
Ishikawa166.27[2]
3-Iodo-2-phenylbenzo[b]thiophene (IPBT)MDA-MB-231126.67[3]
HepG267.04[3]
LNCaP127.59[3]
Caco-263.74[3]
Panc-176.72[3]
HeLa146.75[3]
Ishikawa110.84[3]

Anti-inflammatory Activity

The anti-inflammatory properties of benzo[b]thiophene derivatives are often assessed by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated significant inhibition of NO production in LPS-induced RAW264.7 macrophage cells.[4] For instance, some derivatives showed NO inhibition of up to 87.07±1.22%.[4] Furthermore, the anti-inflammatory activity of methyl(2-(phenylethynyl)phenyl)sulfane (MPPS) was noted in RAW264.7 cells, suggesting the potential for this class of compounds to mitigate inflammatory responses.[2] The anti-inflammatory effects of thiophene-based compounds are often attributed to their interaction with key inflammatory signaling pathways and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]

Table 3: Comparative Anti-inflammatory Activity of Benzo[b]thiophene Analogs

Compound ClassCell LineAssayActivity MetricValueReference
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivativesRAW264.7Nitric Oxide Inhibition% Inhibitionup to 87.07%[4]
Methyl(2-(phenylethynyl)phenyl)sulfane (MPPS)RAW264.7Anti-inflammatory activityNot specifiedNotable activity[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of newly synthesized compounds. Below are standard protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[6]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[7]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate also includes a positive control (microorganism in broth), a negative control (broth only), and a solvent control. The plate is then incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][9]

Anticancer Cell Viability: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for 48-72 hours.[9]

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.[12] The amount of absorbance is proportional to the number of viable cells.

Anti-inflammatory Activity: Nitric Oxide (Griess) Assay

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Seeding: Macrophage cells (e.g., RAW264.7) are seeded in a 96-well plate and incubated for 24 hours.[9]

  • Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[9]

  • Griess Reagent Addition: The cell culture supernatant is collected and mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in an acidic solution).[9][13]

  • Absorbance Measurement: The absorbance is measured at 540 nm.[9] The intensity of the color is proportional to the amount of nitrite (a stable product of NO) in the sample.

Potential Signaling Pathways

While the specific molecular targets of this compound derivatives are yet to be fully elucidated, related compounds have been shown to modulate key signaling pathways implicated in cancer and inflammation.

Anticancer Activity: RhoA/ROCK Pathway

The RhoA/ROCK signaling pathway plays a crucial role in cellular processes such as proliferation, migration, and invasion, which are often dysregulated in cancer.[14] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.[15] Therefore, compounds that target the RhoA/ROCK pathway are of significant interest in anticancer drug development.

RhoA_ROCK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors) GPCR_RTK GPCR / RTK Extracellular_Signal->GPCR_RTK RhoGEFs RhoGEFs GPCR_RTK->RhoGEFs RhoA_GDP RhoA-GDP (Inactive) RhoGEFs->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GAPs ROCK ROCK RhoA_GTP->ROCK Activates Cell_Proliferation Cell Proliferation RhoA_GTP->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis RhoA_GTP->Apoptosis_Inhibition MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Phospho_MLC Phosphorylated MLC MLC_Phosphatase->Phospho_MLC Dephosphorylates MLC->Phospho_MLC Actin_Cytoskeleton Actin Cytoskeleton Reorganization Phospho_MLC->Actin_Cytoskeleton Cell_Invasion Migration & Invasion Actin_Cytoskeleton->Cell_Invasion Benzothiophene Benzothiophene Derivative Benzothiophene->RhoA_GTP Inhibits?

Caption: Potential inhibition of the RhoA/ROCK signaling pathway by anticancer compounds.

Anti-inflammatory Activity: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of inflammation.[16] Its activation leads to the production of pro-inflammatory cytokines.[17] Many anti-inflammatory drugs act by inhibiting the NF-κB pathway.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Phospho_IkB Phosphorylated IκB IkB->Phospho_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) Proteasome Proteasome Phospho_IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes Induces Benzothiophene Benzothiophene Derivative Benzothiophene->IKK_complex Inhibits? Benzothiophene->NFkB Inhibits Translocation?

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Bromo-2-methylbenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 3-Bromo-2-methylbenzo[b]thiophene, tailored for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound, the following procedures are based on best practices for handling structurally similar and potentially hazardous chemicals, such as other thiophene derivatives and halogenated organic compounds.

Hazard Profile and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety goggles and face shieldAlways wear chemical splash goggles.[3][5][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][5][6]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2][6] Double-gloving may be appropriate for compounds with unknown toxicity.[5][6][7] Inspect gloves before each use and replace them immediately if contaminated.[2][8]
Body Protection Laboratory coat or disposable gownA flame-resistant lab coat should be worn and kept fastened.[5][8] For procedures with a higher risk of contamination, a disposable gown is preferred.[2]
Respiratory Protection NIOSH-approved respiratorAll work should be conducted in a certified chemical fume hood.[2][5][9] If ventilation is insufficient or aerosols are generated, a fit-tested N95 or higher-level respirator is required.[1][2][3][6]
Foot Protection Closed-toe shoesPrevents injury from spills.[6][9]

Operational Plan: Safe Handling and Experimental Protocol

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and readily available.[5][9]

  • Designate a specific area within the fume hood for the experiment to contain potential spills.[5]

  • Have all necessary equipment and reagents prepared before starting to minimize handling time.[5]

  • Ensure an eyewash station and emergency shower are accessible.[10]

2. Weighing and Transfer:

  • Weigh the solid this compound in a tared container within the chemical fume hood.[5]

  • Use non-sparking tools to minimize ignition risk.[2][11]

  • Ground all equipment containing the material to prevent static discharge.[2][3]

3. During the Experiment:

  • Keep the sash of the fume hood at the lowest possible height while working.[5]

  • Continuously monitor the reaction for any unexpected changes.[5]

  • Avoid direct contact with skin and eyes.[2]

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that came into contact with the chemical.[5]

  • Properly label and store any resulting mixtures or products.[5]

Table 2: Handling and Storage Guidelines

ProcedureGuideline
Handling - Work in a well-ventilated area, preferably a chemical fume hood.[2][9][10] - Avoid direct contact with skin and eyes.[2] - Prevent the formation of dust and aerosols.[2] - Use non-sparking tools.[2] - Ground all equipment containing the material to prevent static discharge.[2][3]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] - Keep away from heat, sparks, open flames, and other sources of ignition.[2][3][11] - Store separately from oxidizing agents, strong acids, and strong bases.[2][12][13]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[9][10]

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[5][9]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container for "Halogenated Organic Liquid Waste".[5][10] Do not mix with other waste streams unless compatibility is confirmed.[5]

2. Container Management:

  • Use a dedicated, properly labeled, and sealed container for waste collection. The container must be compatible with the chemical; a glass container is generally suitable.[13]

  • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name, and any known hazard symbols.[13]

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.[13]

3. Empty Containers:

  • Empty containers must be triple rinsed with a suitable solvent.[2]

  • The rinsate should be collected and treated as hazardous waste.[2][14] Dispose of the rinsed container in accordance with institutional and local regulations.[2]

Table 3: Disposal Plan Summary

Waste TypeDisposal Procedure
Solid Waste Place in a sealed, labeled container for "Halogenated Organic Hazardous Waste".
Liquid Waste Collect in a dedicated, sealed, and labeled container for "Halogenated Organic Liquid Waste".
Contaminated Materials (e.g., gloves, absorbent paper) Place in a sealed, labeled container for hazardous waste disposal.[2]
Empty Containers Triple rinse with a suitable solvent.[2] The rinsate should be collected and treated as hazardous waste.[2][14] Dispose of the container in accordance with regulations.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the standard operational workflow for safely handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Prepare Equipment & Reagents prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Glassware handle_experiment->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate disp_solid Solid Halogenated Waste cleanup_segregate->disp_solid disp_liquid Liquid Halogenated Waste cleanup_segregate->disp_liquid disp_container Store in Labeled, Sealed Containers disp_solid->disp_container disp_liquid->disp_container disp_pickup Arrange for Hazardous Waste Pickup disp_container->disp_pickup

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.